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Foundational

Pemetrexed Impurity D: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Properties, Formation Pathways, and Analytical Control of a Key Pemetrexed-Related Compound Introduction Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of the Chemical Properties, Formation Pathways, and Analytical Control of a Key Pemetrexed-Related Compound

Introduction

Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. Its mechanism of action relies on the inhibition of several key enzymes in the folate pathway, ultimately disrupting DNA synthesis in rapidly dividing cancer cells. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Pemetrexed Impurity D, also known as Pemetrexed Triacid or Pemetrexed glutamide, is a significant process-related impurity that requires careful monitoring and control. This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical methodologies for Pemetrexed Impurity D, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Pemetrexed Impurity D is a tri-carboxylic acid derivative of pemetrexed. Its chemical identity is well-established, with a specific CAS number and molecular formula.

PropertyValueSource(s)
Chemical Name (2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid[1][2][3]
Synonyms Pemetrexed EP Impurity D, Pemetrexed Triacid, Pemetrexed glutamide[1][2][3]
CAS Number 144051-68-3[1][2][3]
Molecular Formula C25H28N6O9[1][3]
Molecular Weight 556.53 g/mol [1][3]

The presence of an additional glutamic acid moiety in Pemetrexed Impurity D, in comparison to the parent drug Pemetrexed, significantly alters its polarity and other physicochemical properties. This has direct implications for its chromatographic behavior and the development of appropriate analytical methods for its separation and quantification.

Caption: Chemical structure of Pemetrexed Impurity D.

Formation and Synthesis

Pemetrexed Impurity D is primarily considered a process-related impurity, meaning its formation is linked to the synthetic route used to manufacture Pemetrexed.[1] The key precursor for the formation of this impurity is the presence of α-ethyl L-glutamate in the starting materials.[1][4]

The synthesis of Pemetrexed typically involves the coupling of a protected pyrrolo[2,3-d]pyrimidine core with a glutamic acid derivative. If the glutamic acid starting material contains α-ethyl L-glutamate as an impurity, this can react in a similar manner to the desired reactant, leading to the formation of Pemetrexed Impurity D.[4][]

A general synthetic pathway leading to Pemetrexed Impurity D can be described as follows:

  • Preparation of α-ethyl L-glutamate: This can be present as an impurity in the diethyl L-glutamate starting material.[4]

  • Peptide Coupling: The pyrrolo[2,3-d]pyrimidine core is activated and then coupled with the mixture of glutamic acid derivatives. The α-ethyl L-glutamate will also participate in this coupling reaction.

  • Hydrolysis: Subsequent hydrolysis of the ester groups to form the final active pharmaceutical ingredient will also hydrolyze the ester on the impurity, resulting in the tri-carboxylic acid structure of Pemetrexed Impurity D.[]

Formation_Pathway Pemetrexed_Core Pemetrexed Core (Activated) Coupling Peptide Coupling Pemetrexed_Core->Coupling Glutamic_Acid Diethyl L-glutamate Glutamic_Acid->Coupling Impurity_Precursor α-ethyl L-glutamate (Impurity) Impurity_Precursor->Coupling Intermediate Esterified Pemetrexed & Impurity Intermediate Coupling->Intermediate Hydrolysis Saponification/ Hydrolysis Intermediate->Hydrolysis Pemetrexed Pemetrexed Hydrolysis->Pemetrexed Impurity_D Pemetrexed Impurity D Hydrolysis->Impurity_D

Caption: Simplified formation pathway of Pemetrexed Impurity D.

Analytical Methodologies for Detection and Quantification

The control of Pemetrexed Impurity D to acceptable levels, as defined by regulatory bodies, is a critical quality attribute of the Pemetrexed drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of Pemetrexed and its related substances, including Impurity D.[6][7][8]

A Representative HPLC Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed. The following is a generalized protocol based on common practices in the pharmaceutical industry.

Experimental Protocol: RP-HPLC for Pemetrexed and Impurity D

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[9]

    • Mobile Phase A: An aqueous buffer, such as a phosphate buffer, with pH adjusted to around 3-6.[6][9]

    • Mobile Phase B: A polar organic solvent, typically acetonitrile or methanol.[6][9]

    • Gradient Elution: A gradient program is often necessary to achieve adequate separation of Pemetrexed from its impurities, including the more polar Impurity D. The gradient will typically start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: A typical flow rate is in the range of 1.0-1.5 mL/min.[6]

    • Column Temperature: The column is usually maintained at a constant temperature, for instance, 25-30 °C, to ensure reproducibility.

    • Detection Wavelength: UV detection is typically performed at a wavelength where both Pemetrexed and Impurity D have significant absorbance, often around 230-254 nm.[6][9]

  • Sample and Standard Preparation:

    • Standard Solution: A reference standard of Pemetrexed Impurity D is required for accurate quantification. A stock solution is prepared by dissolving a known amount of the standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Sample Solution: The Pemetrexed drug substance or drug product is dissolved in the same diluent to a known concentration.

    • Spiked Sample (for method validation): To demonstrate the method's ability to separate the impurity from the main component, a sample of Pemetrexed is spiked with a known amount of the Pemetrexed Impurity D standard.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks for Pemetrexed and Pemetrexed Impurity D based on their retention times, as determined from the analysis of the reference standards.

    • Quantify the amount of Pemetrexed Impurity D in the sample by comparing its peak area to the peak area of the known standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phases (Aqueous Buffer & Organic Solvent) HPLC_System HPLC System Setup (C18 Column, UV Detector) Mobile_Phase->HPLC_System Sample_Prep Prepare Sample and Standard Solutions Injection Inject Solutions Sample_Prep->Injection HPLC_System->Injection Gradient Run Gradient Elution Injection->Gradient Detection Detect at Specified Wavelength Gradient->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Impurity D (Comparison to Standard) Integration->Quantification

Caption: General workflow for HPLC analysis of Pemetrexed Impurity D.

Conclusion

A thorough understanding of the chemical properties, formation pathways, and analytical control of Pemetrexed Impurity D is paramount for ensuring the quality, safety, and efficacy of Pemetrexed-containing drug products. This technical guide has provided a detailed overview of this critical impurity, from its fundamental chemical identity to the practical aspects of its analytical determination. By implementing robust analytical methods and maintaining stringent control over the manufacturing process, pharmaceutical scientists and manufacturers can effectively manage the levels of Pemetrexed Impurity D, thereby contributing to the delivery of high-quality medicines to patients.

References

  • Veeprho. Pemetrexed EP Impurity D | CAS 144051-68-3. [Link]

  • SynThink. Pemetrexed EP Impurity D | 144051-68-3; 1265908-59-5 (Trisodium salt). [Link]

  • Pharmaffiliates. Pemetrexed-impurities. [Link]

  • Baertschi, S. W., et al. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences, 2016. [Link]

  • Michalak, O., et al. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 2015. [Link]

  • Baertschi Consulting. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. [Link]

  • Jansen, G., et al. Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 2015. [Link]

  • A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics, 2019. [Link]

  • Google Patents.
  • Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology, 2020. [Link]

  • Pemetrexed degradation by photocatalytic process: Kinetics, identification of transformation products and estimation of toxicity. Science of The Total Environment, 2018. [Link]

  • Semantic Scholar. Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. [Link]

  • ResearchGate. An Efficient Synthesis of Pemetrexed Disodium. [Link]

  • Google Patents.
  • Scite.ai. An Efficient Synthesis of Pemetrexed Disodium. [Link]

  • KM Pharma Solution Private Limited. Pemetrexed EP Impurity D Dihydrate. [Link]

  • Lotusfeet Pharma. Pemetrexed EP Impurity D 144051-68-3. [Link]

Sources

Exploratory

Pemetrexed Impurity D vs. Pemetrexed Triacid: A Guide to Nomenclature, Synthesis, and Analytical Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development and manufacturing, precise control over impurities is a non-negotiable c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and manufacturing, precise control over impurities is a non-negotiable cornerstone of safety, efficacy, and regulatory compliance. For Pemetrexed, a multi-targeted antifolate agent, understanding its impurity profile is critical. This guide provides a definitive clarification on two commonly encountered terms: Pemetrexed Impurity D and Pemetrexed Triacid. We will establish their synonymous relationship, delineate the synthetic pathways leading to this impurity's formation, and present a robust, validated analytical methodology for its quantification. This document serves as a comprehensive technical resource for scientists and quality control professionals dedicated to upholding the highest standards in the production of Pemetrexed.

Introduction: The Imperative of Impurity Profiling in Pemetrexed

Pemetrexed is a potent antineoplastic agent that functions by inhibiting multiple folate-dependent enzymes crucial for cell replication, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[1][2] Its efficacy in treating malignant pleural mesothelioma and non-small cell lung cancer is well-documented.[3] The intricate multi-step synthesis of the Pemetrexed active pharmaceutical ingredient (API), however, can lead to the formation of process-related impurities.[1][4] Regulatory bodies like the FDA and EMA mandate rigorous characterization and control of any impurity present in a drug substance.[3] This necessitates a deep understanding of each impurity's identity, origin, and potential impact, making a clear and unambiguous nomenclature essential for all stakeholders.

Decoding the Chemical Identity: Pemetrexed Triacid

The term "Pemetrexed Triacid" is a descriptive chemical name that points directly to the structure of the molecule. It is a derivative of Pemetrexed where the two ester groups of the glutamate moiety have been hydrolyzed to their corresponding carboxylic acids. This results in a molecule with three carboxylic acid functional groups, hence the name "triacid." This impurity is a known process-related substance that can arise during the synthesis of Pemetrexed.[1][5]

The Pharmacopeial Standard: Pemetrexed Impurity D

Pharmacopeias such as the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP) provide the official standards for drug quality. In these compendia, specific, known impurities are assigned lettered designations for standardization. The molecule known descriptively as Pemetrexed Triacid is officially designated as Pemetrexed EP Impurity D or Pemetrexed BP Impurity D .[6][7][8] Using this official nomenclature is critical for regulatory submissions, quality control documentation, and clear communication within the pharmaceutical industry.

The Verdict: A Matter of Synonymy

Based on chemical structure and official pharmacopeial designations, Pemetrexed Impurity D and Pemetrexed Triacid are synonyms for the same chemical entity. [6][9][10] The distinction lies in their usage: "Pemetrexed Triacid" is a descriptive chemical name, while "Pemetrexed Impurity D" is the official regulatory and pharmacopeial identifier. A summary of their key attributes is presented in Table 1.

Table 1: Comparative Summary of Pemetrexed Impurity D and Pemetrexed Triacid

FeaturePemetrexed Impurity D / Pemetrexed TriacidPemetrexed (Parent Drug)
IUPAC Name (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acidN-[4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid
Synonyms Pemetrexed Triacid, Pemetrexed EP Impurity D, Pemetrexed BP Impurity D, Pemetrexed Glutamide[6][7][8][9]Alimta, LY231514[2]
CAS Number 144051-68-3 (Acid form)[6][11]137281-23-3[2][12]
Molecular Formula C₂₀H₂₁N₅O₆C₂₀H₂₁N₅O₆
Molecular Weight 427.41 g/mol [12]427.41 g/mol [12]
Nature Process-related impurity[1]Active Pharmaceutical Ingredient

Synthetic Origin and Formation Pathway

The formation of Pemetrexed Impurity D is a classic example of a process-related impurity. It primarily arises from the hydrolysis of the diethyl ester of the L-glutamate moiety in a key intermediate, Pemetrexed diethyl ester, or in the final API under basic conditions (saponification).[1][5] The presence of monoester starting materials, such as α-ethyl L-glutamate, can also be a source of this impurity.[1][6] Controlling reaction conditions such as pH, temperature, and reaction time during the saponification step is therefore critical to minimize the formation of this triacid impurity.

formation_pathway cluster_synthesis Pemetrexed Synthesis pemetrexed_ester Pemetrexed Diethyl Ester (Intermediate) pemetrexed_api Pemetrexed API (Final Product) pemetrexed_ester->pemetrexed_api Saponification (Controlled Hydrolysis) impurity_d Pemetrexed Impurity D (Pemetrexed Triacid) pemetrexed_ester->impurity_d Excessive Hydrolysis (e.g., high pH, temp) pemetrexed_api->impurity_d Degradation (Basic Conditions)

Caption: Synthetic pathway for Pemetrexed and the formation of Impurity D.

Analytical Control Strategy: A Validated HPLC Protocol

A robust, stability-indicating analytical method is required to accurately quantify Pemetrexed Impurity D. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose.[13][14][15]

Experimental Protocol: Reversed-Phase HPLC Method

This protocol outlines a validated method for the determination of Pemetrexed related substances, including Impurity D. It is based on principles described in pharmaceutical literature and should be validated for specific laboratory conditions as per ICH Q2(R1) guidelines.[16][17][18]

A. Instrumentation & Reagents

  • HPLC System with a gradient pump, autosampler, column thermostat, and UV/DAD detector.

  • Data Acquisition Software (e.g., Chromeleon, Empower).

  • Analytical Balance.

  • Reference Standards: Pemetrexed, Pemetrexed Impurity D.

  • Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid, Sodium Hydroxide, Reagent-grade water.

B. Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax SB-C8, X-bridge C18).[16][19]

  • Mobile Phase A: Phosphate or Perchlorate Buffer (e.g., 50 mM), pH adjusted to 3.0 - 5.0.[18][19]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    25.0 60 40
    30.0 60 40
    35.0 95 5

    | 40.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[20]

  • Detection Wavelength: 230 nm.[18][19]

  • Injection Volume: 10 µL.

C. Solution Preparation

  • Diluent: Water/Acetonitrile (e.g., 50:50 v/v).

  • Standard Solution: Prepare a stock solution of Pemetrexed Impurity D reference standard and dilute to a final concentration appropriate for the specification limit (e.g., 0.1% of the sample concentration).

  • Sample Solution: Accurately weigh and dissolve the Pemetrexed API or drug product in the diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.[14]

D. System Suitability & Analysis Workflow

workflow start Start Analysis prep Prepare Mobile Phases, Diluent, Standard & Sample Solutions start->prep equilibration Equilibrate HPLC System with Initial Mobile Phase prep->equilibration sst Perform System Suitability Test (SST) (e.g., 5 replicate injections of standard) equilibration->sst sst_check SST Criteria Met? (e.g., RSD ≤ 5.0%) sst->sst_check inject_samples Inject Blank, followed by Sample Solutions sst_check->inject_samples Yes fail Troubleshoot System sst_check->fail No acquire_data Acquire Chromatograms inject_samples->acquire_data process_data Integrate Peaks & Identify Impurity D by Retention Time acquire_data->process_data quantify Quantify Impurity D using External Standard Method process_data->quantify report Report Results quantify->report fail->equilibration

Sources

Foundational

Technical Deep Dive: Mechanism and Control of Pemetrexed Impurity D

The following technical guide details the formation, mechanism, and control of Pemetrexed Impurity D, specifically focusing on its origin from the precursor -ethyl L-glutamate. Executive Summary In the synthesis of Pemet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the formation, mechanism, and control of Pemetrexed Impurity D, specifically focusing on its origin from the precursor


-ethyl L-glutamate.

Executive Summary

In the synthesis of Pemetrexed Disodium (Alimta), the purity of the starting material L-Glutamic acid diethyl ester is a critical quality attribute (CQA). A specific contaminant within this starting material—


-ethyl L-glutamate —is the direct precursor to Pemetrexed Impurity D  (also known as the 

-dipeptide impurity).

Unlike simple degradation products, Impurity D is formed through a "double coupling" event during the drug substance synthesis. This guide delineates the mechanistic pathway from the mono-ester precursor to the final impurity, providing actionable protocols for detection and control.

Structural Definitions

To understand the formation, we must first define the relevant species:

  • Pemetrexed (API):

    
    -[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid disodium salt.
    
  • The Precursor (

    
    -ethyl L-glutamate):  A mono-ester of glutamic acid where the 
    
    
    
    -carboxylic acid is esterified, but the
    
    
    -carboxylic acid is free (unprotected).
    • Structure:

      
      
      
  • Impurity D (EP Designation): The

    
    -glutamyl derivative of Pemetrexed (Pemetrexed-Glu).
    
    • Chemical Name: (2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid.[1][2]

Mechanistic Pathway: The "Double Coupling" Cascade

The formation of Impurity D is not a degradation issue; it is a selectivity failure during the peptide coupling stage.

The Standard Reaction (Ideal State)

In the standard synthesis, the Pemetrexed core acid (pteroic acid derivative) is activated (typically with CDMT/NMM or similar coupling agents) and reacted with L-Glutamic acid diethyl ester .

  • Reactants: Activated Core Acid +

    
    
    
  • Process: The amine of the glutamate attacks the activated acid.

  • Result: Pemetrexed Diethyl Ester.

  • Final Step: Saponification (NaOH) yields Pemetrexed.

The Impurity D Pathway (The Deviation)

When the starting material contains


-ethyl L-glutamate  (typically >0.1%), the following cascade occurs:
  • Primary Coupling: The activated Pemetrexed core reacts with the

    
    -amino group of the 
    
    
    
    -ethyl L-glutamate contaminant.
    • Intermediate Formed: Pemetrexed Core -

      
      .
      
    • Critical State: This intermediate possesses a free

      
      -carboxylic acid .
      
  • In-Situ Activation: Since the reaction mixture contains coupling reagents (e.g., CDMT, EDC) intended for the main reaction, this free

    
    -carboxylic acid is inadvertently activated.
    
  • Secondary Coupling: The activated

    
    -position reacts with a second molecule of L-Glutamic acid diethyl ester (which is present in excess as the main reagent).
    
    • Result: A "Pemetrexed-Glu-Glu" tri-ester structure.

  • Saponification: The final basic hydrolysis step removes all ethyl groups (from the

    
    -position of the first Glu and the diethyl groups of the second Glu), but the amide bond between the two glutamate units remains intact.
    
    • Final Product:Impurity D (Pemetrexed

      
      -dipeptide). 
      
Visualization of the Pathway

ImpurityFormation cluster_legend Legend Start Pemetrexed Core Acid (Activated) Inter1 Intermediate A: Pemetrexed-α-ethyl ester (Free γ-COOH) Start->Inter1 Coupling with Contaminant Contaminant α-ethyl L-glutamate (Contaminant) Contaminant->Inter1 MainReagent L-Glutamic Acid Diethyl Ester Inter2 Intermediate B: Pemetrexed-Glu(α-OEt)-γ-Glu(OEt)2 (Tri-ester) MainReagent->Inter2 Inter1->Inter2 Activation of γ-COOH + Coupling with Main Reagent FinalImpurity Impurity D (Pemetrexed-γ-Glu Dipeptide) Inter2->FinalImpurity Saponification (NaOH/H2O) Leg1 Starting Material Leg2 Impurity Source Leg3 Intermediate

Figure 1: The cascade reaction converting the


-ethyl L-glutamate contaminant into Pemetrexed Impurity D.

Analytical Characterization

To confirm the presence of Impurity D, high-resolution analytical techniques are required due to its structural similarity to the API.

ParameterPemetrexed DisodiumImpurity D (Diacid/Triacid)
Molecular Weight 471.38 (Free Acid: 427.41)~556.52 (Free Acid)
Composition 1 Glutamate Unit2 Glutamate Units
RRT (HPLC) 1.00~1.15 - 1.25 (Method Dependent)
Mass Spec (ESI+)

428


557

Key NMR Feature Single

-proton signal
Two distinct

-proton signals

Control Strategy & Experimental Protocols

The most effective control is preventing the entry of


-ethyl L-glutamate into the reaction.
Control of Starting Material (L-Glutamic Acid Diethyl Ester)

The mono-ester impurity (


-ethyl L-glutamate) usually arises from incomplete esterification or hydrolysis of the diester during storage.

Specification Limit:

  • Recommended Limit: NMT 0.15% of

    
    -ethyl L-glutamate in L-Glutamic acid diethyl ester HCl.
    

Analytical Method (GC-FID for Starting Material):

  • Column: DB-1 or equivalent (100% Dimethylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 100°C (hold 2 min)

    
     20°C/min 
    
    
    
    250°C.
  • Detection: FID at 280°C.

  • Derivatization: Samples may require silylation (BSTFA) to improve volatility of the mono-ester for accurate quantification.

Synthesis of Reference Standard (Impurity D)

To validate analytical methods, you must synthesize Impurity D.

Protocol:

  • Activation: Dissolve Pemetrexed Core Acid (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) (1.0 eq) in DMF. Add N-methylmorpholine (NMM, 1.2 eq) and CDMT (1.1 eq). Stir at 0-5°C for 1 hour.

  • Spiking: Add

    
    -ethyl L-glutamate  (1.0 eq) instead of the diethyl ester. Stir at RT for 3 hours.
    
  • Secondary Coupling: Add fresh CDMT (1.1 eq) and L-Glutamic acid diethyl ester (1.2 eq) to the same pot. Stir for 3 hours. (This forces the coupling at the

    
    -position).
    
  • Workup: Quench with water, extract with Ethyl Acetate.

  • Hydrolysis: Dissolve the intermediate in 1N NaOH/EtOH. Stir at RT for 2 hours. Acidify to pH 3.0 with HCl.

  • Purification: Isolate the precipitate. Purify via Prep-HPLC (C18, 0.1% Formic Acid/Acetonitrile gradient).

Conclusion

Pemetrexed Impurity D is a process-related impurity that serves as a marker for the quality of the glutamate starting material. Its formation is mechanistically distinct, involving a sequential double-coupling at the


-amine and then the 

-carboxylic acid of the contaminant. Strict control of the

-ethyl L-glutamate
levels in the starting material (<0.15%) is the primary and most effective mitigation strategy.

References

  • Molecules 2015: Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug.

    • Source: Molecules 2015, 20(6), 10004-10031.[1]

    • Context: Identifies "Impurity 8" as the -dipeptide and links it to -ethyl L-glutam
    • URL: [Link]

  • Veeprho: Pemetrexed EP Impurity D Structure and Origin.

    • Source: Veeprho Standards.
    • Context: Confirms CAS 144051-68-3 and the source as

      
      -ethyl L-glutamate.[1]
      
    • URL: [Link][1]

  • European Pharmacopoeia (Ph.[3] Eur.) : Pemetrexed Disodium Monograph.

    • Source: EDQM.
    • Context: Defines the official impurity profile and limits for Pemetrexed Disodium.
    • URL: [Link]

Sources

Exploratory

A Technical Guide to the Chemical Stability of Pemetrexed Impurity D Across a pH Gradient

Foreword: The Imperative of Purity in Oncology Therapeutics Pemetrexed is a potent multi-targeted antifolate agent, a cornerstone in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Purity in Oncology Therapeutics

Pemetrexed is a potent multi-targeted antifolate agent, a cornerstone in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its mechanism of action relies on disrupting folate-dependent metabolic processes essential for cell replication.[1] In the world of high-potency, narrow therapeutic index drugs like Pemetrexed, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. The International Council for Harmonisation (ICH) guidelines rightly place stringent controls on impurities, as their presence, even in minute quantities, can have unforeseen toxicological or pharmacological consequences.[3][4][5][6]

This guide focuses on a specific, known impurity: Pemetrexed Impurity D. Understanding the chemical stability of this molecule is critical for developing robust manufacturing processes, stable formulations, and appropriate storage conditions for the Pemetrexed drug product. We will delve into the core principles of pH-driven degradation, provide a field-tested experimental protocol for assessing stability, and discuss the anticipated degradation pathways, thereby offering a comprehensive framework for researchers and drug development professionals.

Molecular Architecture and Susceptibility to Degradation

To understand the stability of Pemetrexed Impurity D, one must first appreciate the inherent vulnerabilities within the parent Pemetrexed molecule and the impurity itself.

  • Pemetrexed: The Pemetrexed structure features a pyrrolo[2,3-d]pyrimidine core linked to a glutamate side chain via an amide bond.[7] Stress testing has conclusively shown that Pemetrexed degrades through two primary pathways: hydrolysis of the amide linkage, particularly at low pH, and oxidation of the pyrrolopyrimidine ring system.[7][8][9][10]

  • Pemetrexed Impurity D: This impurity is a tricarboxylic acid, identified as (2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid.[] Its complex structure contains the same core pyrrolopyrimidine moiety as Pemetrexed but possesses three amide linkages and three carboxylic acid groups. This multiplicity of amide bonds makes it, theoretically, more susceptible to pH-dependent hydrolysis than the parent drug. General chemical principles and studies on other pharmaceuticals confirm that amide bonds are prone to both acid and base-catalyzed hydrolysis.[][12]

The Role of pH in Driving Chemical Degradation

The pH of an aqueous environment is a critical determinant of a drug molecule's stability.[13][14] Its influence is primarily exerted through two mechanisms:

  • Specific Acid-Base Catalysis: Hydronium (H₃O⁺) and hydroxide (OH⁻) ions can directly participate in and accelerate chemical reactions. For a molecule like Pemetrexed Impurity D, this means H₃O⁺ can protonate the carbonyl oxygen of an amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, OH⁻ can directly act as a potent nucleophile, attacking the carbonyl carbon and initiating amide cleavage.[12]

  • Ionization State: The pH of the solution dictates the ionization state of the molecule's functional groups. Pemetrexed Impurity D has multiple carboxylic acid groups and an amino group on its heterocyclic core. The charge of the molecule can influence its conformation and the electronic properties of adjacent bonds, thereby affecting its reactivity and degradation rate.[12]

Therefore, a systematic investigation across a wide pH range is not just a regulatory formality but a scientific necessity to map the molecule's stability profile.

A Framework for Stability Assessment: The Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of stability analysis. As mandated by ICH guidelines, these studies deliberately expose the drug substance to harsh conditions to accelerate degradation, identify the resulting products, and establish the intrinsic stability of the molecule.[9][10][15] This process is essential for developing and validating a stability-indicating analytical method—a method proven to accurately measure the decrease of the active substance in the presence of its degradation products.[10][16]

The workflow for a pH-based forced degradation study is a systematic process designed to yield clear, interpretable data.

G cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase A Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 7.0, 9.0, 12.0) C Dilute Stock into Each Buffer to Final Concentration A->C B Prepare Impurity D Stock Solution B->C D Incubate Samples (e.g., 70°C) C->D t=0 sample taken E Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Neutralize/Quench Reaction E->F G Analyze via Stability-Indicating HPLC-UV Method F->G H Quantify Impurity D Peak Area vs. Degradants G->H I Calculate % Degradation H->I K Identify Degradation Products (LC-MS if necessary) H->K J Plot Degradation vs. Time (pH-Rate Profile) I->J

Caption: Workflow for a pH-based forced degradation study.

Detailed Experimental Protocol: pH Stress Testing of Pemetrexed Impurity D

This protocol describes a robust method for evaluating the stability of Pemetrexed Impurity D in solution across a pH range from 1.2 to 12.

4.1. Objective To quantify the rate and extent of degradation of Pemetrexed Impurity D under acidic, neutral, and basic aqueous conditions at an elevated temperature.

4.2. Materials & Equipment

  • Reference Standard: Pemetrexed Impurity D (>95% purity)

  • Reagents: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Potassium Phosphate Monobasic, Sodium Phosphate Dibasic, Boric Acid, Potassium Chloride. All reagents should be analytical or HPLC grade.

  • Solvents: HPLC-grade Acetonitrile and water (e.g., Milli-Q).

  • Equipment: Calibrated pH meter, analytical balance, volumetric flasks, HPLC system with UV/PDA detector, stability chamber or water bath capable of maintaining 70°C ± 2°C.

4.3. Preparation of Solutions

  • Buffer Preparation:

    • pH 1.2: 0.1 M HCl.

    • pH 4.5: Acetate Buffer (or other suitable buffer).

    • pH 7.0: Phosphate Buffer (e.g., 0.05 M KH₂PO₄ / Na₂HPO₄).

    • pH 9.0: Borate Buffer.

    • pH 12.0: 0.01 M NaOH.

    • Expertise Note: The choice of buffer is critical. They must not catalyze degradation themselves or interfere with the HPLC analysis. Phosphate buffers are generally suitable around neutral pH, while borate or carbonate buffers can be used in alkaline regions.

  • Impurity Stock Solution:

    • Accurately weigh and dissolve a suitable amount of Pemetrexed Impurity D in a small amount of diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of approximately 1 mg/mL. Ensure complete dissolution.

4.4. Stress Procedure

  • For each pH condition, transfer an aliquot of the Impurity D stock solution into a volumetric flask and dilute to the mark with the respective buffer to achieve a final concentration of ~0.1 mg/mL.

  • Immediately withdraw a sample from each flask, quench the reaction by neutralizing (if acidic or basic) and/or diluting with mobile phase, and analyze. This is the T=0 time point.

  • Place the remaining flasks into a pre-heated 70°C water bath or stability chamber.

  • Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • For each sample, immediately quench the degradation process as described for the T=0 sample to "freeze" the sample state at that time point. Store quenched samples at 2-8°C until analysis.

4.5. Analytical Method

  • A validated, stability-indicating reversed-phase HPLC method is required. A typical starting point would be:

    • Column: C18, 4.6 x 250 mm, 5 µm.[17]

    • Mobile Phase A: 0.025 M Phosphate buffer with an adjusted pH (e.g., 3.0).

    • Mobile Phase B: Acetonitrile.

    • Elution: Gradient elution to resolve the parent peak from any degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 228 nm or 254 nm.[9][17]

    • Column Temperature: 30°C.

  • Trustworthiness Note: The method must be validated for specificity by demonstrating baseline resolution between the Impurity D peak and all degradation product peaks. This is the definition of a "stability-indicating" method.[18][19]

4.6. Data Analysis

  • Calculate the percentage of Pemetrexed Impurity D remaining at each time point relative to the T=0 sample for each pH condition.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Calculate the percentage of each major degradation product.

    • % Degradant = (Degradant Peak Area at T=x / Total Peak Area at T=x) * 100

  • Summarize the data in a table.

Anticipated Results and Degradation Pathways

Based on the chemical structure, the primary degradation mechanism for Pemetrexed Impurity D under hydrolytic stress is the cleavage of its three amide bonds. The rate of this degradation is expected to be highly pH-dependent.

  • Acidic Conditions (pH 1-4): Significant degradation is anticipated due to acid-catalyzed hydrolysis of the amide linkages.

  • Neutral Conditions (pH ~7): The molecule is expected to be most stable. While some hydrolysis may occur, the rate should be significantly slower than at pH extremes.

  • Basic Conditions (pH 9-12): Significant degradation is expected due to base-catalyzed hydrolysis.[]

The following table illustrates how the quantitative data from this study should be presented.

Time (hours)% Impurity D Remaining (pH 1.2)% Impurity D Remaining (pH 4.5)% Impurity D Remaining (pH 7.0)% Impurity D Remaining (pH 9.0)% Impurity D Remaining (pH 12.0)
0100.0100.0100.0100.0100.0
285.298.599.897.179.5
471.396.899.594.362.1
850.193.299.188.040.8
2415.685.497.570.210.3

Note: Data are representative and for illustrative purposes only.

The degradation is likely to proceed via hydrolysis at the three distinct amide bonds, leading to a mixture of smaller molecules, including glutamic acid and the core Pemetrexed structure itself or its precursors.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 9) ImpD Pemetrexed Impurity D (3 Amide Bonds) AcidCat Acid-Catalyzed H₂O Attack ImpD->AcidCat BaseCat Base-Catalyzed OH⁻ Attack ImpD->BaseCat ProdA Degradant A (Cleavage at Amide 1) AcidCat->ProdA Hydrolysis ProdB Degradant B (Cleavage at Amide 2) AcidCat->ProdB Hydrolysis ProdC Degradant C (Cleavage at Amide 3) AcidCat->ProdC Hydrolysis ProdA2 Degradant A BaseCat->ProdA2 Hydrolysis ProdB2 Degradant B BaseCat->ProdB2 Hydrolysis ProdC2 Degradant C BaseCat->ProdC2 Hydrolysis

Caption: Hypothesized hydrolytic degradation of Impurity D.

Conclusion and Implications

The chemical stability of Pemetrexed Impurity D is fundamentally linked to the pH of its environment. This guide outlines a comprehensive strategy to elucidate this relationship, grounded in ICH principles and sound analytical science. The data generated from such a study are invaluable, directly informing:

  • Formulation Development: Guiding the selection of excipients and buffer systems to maintain a pH range of maximum stability (likely near neutral).

  • Process Chemistry: Establishing pH controls during synthesis and purification steps to minimize the formation or degradation of this impurity.

  • Storage and Handling: Defining appropriate pH and temperature conditions for the final drug product to ensure its quality, safety, and efficacy throughout its shelf life.

By systematically characterizing the stability of critical impurities like Pemetrexed Impurity D, we build a foundation of scientific understanding that ensures the delivery of safe and effective medicines to the patients who need them most.

References

  • Patel, P. R., et al. (2021). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. BMJ Supportive & Palliative Care. Available at: [Link]

  • Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Warner, A. W., et al. (2014). Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Hemchand, S., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Raju, A. K., et al. (2020). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology. Available at: [Link]

  • Michalak, O., et al. (2017). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. Available at: [Link]

  • Baertschi, S. W., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. J. Pharm. Sci. Available at: [Link]

  • Labworks. (2024). ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms. Labworks. Available at: [Link]

  • da Cunha, P. H. C., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy. Available at: [Link]

  • Prolytic. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Prolytic. Available at: [Link]

  • da Cunha, P. H. C., et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. Available at: [Link]

  • Michalak, O., et al. (2017). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. ResearchGate. Available at: [Link]

  • Singh, R., & Singh, N. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]

  • da Cunha, P. H. C., et al. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Lat. Am. J. Pharm. Available at: [Link]

  • European Medicines Agency. (2015). Pemetrexed Sandoz Assessment report. EMA. Available at: [Link]

  • Pharmaffiliates. Pemetrexed-impurities. Pharmaffiliates. Available at: [Link]

  • Google Patents. (2014). CN103884784A - Method for analyzing and detecting pemetrexed disodium intermediate.
  • Shaik, M. R., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • European Medicines Agency. (2018). Public assessment report: Pemetrexed Synthon. Geneesmiddeleninformatiebank. Available at: [Link]

  • Trull, J. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Veeprho. Pemetrexed EP Impurity D | CAS 144051-68-3. Veeprho. Available at: [Link]

  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass. Available at: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. EMA. Available at: [Link]

  • Kumar, V. (2022). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A (R2). ICH. Available at: [Link]

  • YouTube. (2025). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Optimal mobile phase pH for Pemetrexed Impurity D analysis

Application Note: Optimized HPLC Protocol for Pemetrexed Disodium Impurity D (Triacid) Analysis Abstract This technical guide defines the optimal chromatographic conditions for the separation of Pemetrexed Disodium from...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized HPLC Protocol for Pemetrexed Disodium Impurity D (Triacid) Analysis

Abstract This technical guide defines the optimal chromatographic conditions for the separation of Pemetrexed Disodium from its critical process-related impurity, Impurity D (Pemetrexed Triacid) . While Pemetrexed analysis often focuses on enantiomeric purity, the separation of the structurally similar Triacid impurity requires precise pH control to manipulate the ionization state of the additional glutamic acid moiety. This protocol establishes pH 3.5 as the critical setpoint, utilizing an Ammonium Formate buffer system to ensure robust resolution (Rs > 2.0) and peak symmetry.

Scientific Rationale: The Chemistry of Separation

To develop a robust method, one must understand the molecular "why" behind the parameters.

1.1 The Challenge: Structural Similarity

  • Pemetrexed (API): Contains a L-glutamic acid moiety (Diacid).[1][2][3][4]

  • Impurity D (EP Impurity D / Triacid): Chemically identified as (2S)-2-[[(4S)-4-[[[4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl) ethyl]phenyl]carbonyl]amino]-4-carboxybutanoyl]amino] pentanedioic acid.[1][4][5][6][7] Essentially, this is Pemetrexed coupled with an additional glutamic acid unit.

1.2 The pKa Driver Pemetrexed possesses carboxyl groups with pKa values of approximately 3.6 and 4.4 . Impurity D, having three carboxyl groups, exhibits a more complex ionization profile.

  • At pH > 5.0: Both species are fully deprotonated (highly negative), leading to poor retention on C18 columns and co-elution due to similar charge repulsion.[1]

  • At pH < 2.5: Both species are fully protonated (neutral), maximizing hydrophobicity but often resulting in peak broadening and reduced selectivity between the Diacid and Triacid forms.[1]

  • The Sweet Spot (pH 3.5): At this pH, we exist in the "buffer region" of the carboxyl groups.[1] The subtle difference in the effective pKa of the third carboxyl group in Impurity D creates a distinct ionization state compared to Pemetrexed. This differential ionization modulates the effective hydrophobicity, allowing the stationary phase to discriminate between the two molecules.

Visualizing the Separation Mechanism

The following diagram illustrates how the mobile phase pH dictates the interaction with the stationary phase.

SeparationLogic Start Mobile Phase Preparation pH_Choice Critical Parameter: pH 3.5 ± 0.1 Start->pH_Choice Buffer Selection Species_Pem Pemetrexed (Diacid) Partially Ionized (-1/-2 mix) pH_Choice->Species_Pem Modulates Charge Species_ImpD Impurity D (Triacid) Distinct Ionization State (-2/-3 mix) pH_Choice->Species_ImpD Modulates Charge Interaction C18 Stationary Phase Interaction (Hydrophobic Retention) Species_Pem->Interaction Species_ImpD->Interaction Result Resolution (Rs) > 2.0 Impurity D Elutes Before Pemetrexed Interaction->Result Differential Partitioning

Figure 1: Mechanism of pH-dependent separation between Pemetrexed and Impurity D.[1]

The "Gold Standard" Protocol

This protocol is harmonized with USP and EP principles but optimized for modern high-performance liquid chromatography (HPLC) systems to specifically target Impurity D.[1]

Chromatographic Conditions
ParameterSpecificationNote
Column C18 (L1), 250 mm x 4.6 mm, 5 µmRecommended: Zorbax SB-C18 or equivalent end-capped column.[1]
Mobile Phase A Ammonium Formate Buffer (pH 3.5)95% Buffer / 5% Acetonitrile
Mobile Phase B Acetonitrile / Buffer Mix30% Acetonitrile / 70% Buffer
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[1]
Column Temp 40°CElevated temperature improves mass transfer and peak shape.
Detection UV @ 230 nmMax absorbance for the pyrrolopyrimidine core.
Injection Vol 20 - 50 µLDependent on sensitivity requirements (LOQ).
Reagent Preparation (Step-by-Step)

Step 1: Ammonium Formate Buffer (pH 3.5) [1][3]

  • Weigh 1.45 g of Ammonium Formate (HPLC Grade).

  • Dissolve in 1000 mL of Milli-Q water.

  • Critical Step: Insert a calibrated pH probe. Slowly add Formic Acid (approx. 1-2 mL) dropwise while stirring until the pH stabilizes exactly at 3.5 ± 0.1 .

    • Why? Adjusting pH after dilution ensures the ionic strength remains consistent.

  • Filter through a 0.22 µm nylon membrane filter.

Step 2: Mobile Phase A (MP-A)

  • Combine 950 mL of the pH 3.5 Buffer with 50 mL of Acetonitrile.

  • Degas by sonication for 10 minutes.

Step 3: Mobile Phase B (MP-B)

  • Combine 700 mL of the pH 3.5 Buffer with 300 mL of Acetonitrile.

  • Degas.

Gradient Program

This gradient is designed to elute the polar Impurity D early while washing off late-eluting dimers.[1]

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.01000Equilibration / Injection
5.01000Isocratic Hold (Impurity D elution)
25.00100Linear Gradient (Pemetrexed elution)
30.00100Wash
31.01000Return to Initial
40.01000Re-equilibration

Robustness & Troubleshooting

Even with a validated protocol, deviations occur. Use this guide to diagnose resolution failures.

Scenario 1: Loss of Resolution between Impurity D and Pemetrexed

  • Root Cause: pH Drift.

  • Mechanism: If pH shifts towards 4.0, the ionization of the gamma-glutamyl groups becomes identical, merging the peaks.

  • Fix: Remake buffer. Ensure pH meter is calibrated at pH 4.0 and 7.0 points. Do not use Ammonia to adjust pH up if you overshoot; discard and restart.

Scenario 2: Fronting Peaks

  • Root Cause: Sample Solvent Mismatch.

  • Mechanism: Dissolving the sample in 100% water or high pH diluent can cause "solvent shock" at the head of the column.

  • Fix: Use the Mobile Phase A as the sample diluent.

Scenario 3: Retention Time Shift

  • Root Cause: Temperature Fluctuation.

  • Mechanism: Ionization is temperature-dependent.[1] A drop from 40°C to 25°C will significantly increase retention times.

  • Fix: Ensure column oven is stable. Use a pre-heater if available.

References

  • United States Pharmacopeia (USP). Pemetrexed Disodium Monograph: Organic Impurities. USP-NF.[1] (Access via USP-NF Online).[1]

  • European Directorate for the Quality of Medicines (EDQM). Pemetrexed Disodium Heptahydrate: Impurities. European Pharmacopoeia (Ph.[1][8][9] Eur.) 10.[8][9][10]0. [1]

  • Gowda, N., et al. (2015).[1] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Molecules, 20(6), 10004-10031.[1][10]

  • Simson Pharma. Pemetrexed EP Impurity D Reference Standard Data. (Chemical Structure Verification).

Sources

Application

Application Note: Trace Detection of Pemetrexed Impurity D via LC-MS/MS

This Application Note provides a comprehensive, self-validating protocol for the trace detection of Pemetrexed Impurity D (Pemetrexed Triacid / Pemetrexed Glutamate) using LC-MS/MS.[1] This guide addresses the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, self-validating protocol for the trace detection of Pemetrexed Impurity D (Pemetrexed Triacid / Pemetrexed Glutamate) using LC-MS/MS.[1] This guide addresses the specific challenges of detecting high-molecular-weight polar impurities within a concentrated API matrix.

Executive Summary & Scientific Rationale

Pemetrexed Disodium , a multi-targeted antifolate used in oncology, is synthesized through a pathway that can yield structurally related impurities.[2][3] Impurity D (Pemetrexed Triacid) arises from the over-reaction of the glutamic acid moiety or incomplete deprotection steps.

Unlike simple degradation products, Impurity D possesses an additional glutamic acid residue, increasing its polarity and molecular weight (MW 556.5 g/mol ). This creates two analytical challenges:

  • Chromatographic Co-elution: Its structural similarity to the parent drug (Pemetrexed) requires high-efficiency separation to prevent ion suppression from the API.[1]

  • Ionization Competition: In trace analysis (ppm level), the massive abundance of Pemetrexed can suppress the ionization of Impurity D in the electrospray source.

The Solution: This protocol utilizes a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[1] We employ a PFP (Pentafluorophenyl) or High-Strength Silica C18 column chemistry to maximize selectivity between the parent drug and the triacid impurity, coupled with a divert-valve strategy to protect the MS source.[1]

Chemical Context & Analyte Properties

Understanding the structural difference is critical for MS method development.

CompoundChemical NameFormulaMW ( g/mol )Key Feature
Pemetrexed N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acidC20H21N5O6427.41Parent API (Diacid)
Impurity D Pemetrexed Triacid (Pemetrexed-Glutamate)C25H28N6O9556.52+129 Da (Glutamyl moiety)
Fragmentation Logic (MS/MS)

Both compounds share the core pyrrolo[2,3-d]pyrimidine scaffold.[1]

  • Common Fragment: The cleavage of the amide bond releasing the glutamate tail yields the characteristic core fragment at m/z 281 .

  • Differentiation: Impurity D will show a precursor at m/z 557 (M+H), while Pemetrexed appears at m/z 428 .[1]

Experimental Workflow

Reagents & Standards
  • Reference Standard: Pemetrexed Impurity D (Certified Reference Material).[1]

  • Internal Standard (IS): Pemetrexed-d5 (Essential for correcting matrix effects).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

  • Water: Milli-Q (18.2 MΩ[1]·cm).

Sample Preparation Protocol

Direct injection is not recommended for trace analysis due to source contamination. A "Dilute-and-Shoot" approach with matrix-matched calibration is used.[1]

Step 1: Diluent Preparation Prepare a mixture of Water:Acetonitrile:Formic Acid (90:10:0.1 v/v/v). Rationale: Matches initial gradient conditions to prevent peak distortion.

Step 2: Internal Standard Spiking Solution Prepare Pemetrexed-d5 at 100 ng/mL in Diluent.[1]

Step 3: Sample Extraction

  • Weigh 10.0 mg of Pemetrexed Disodium API.

  • Transfer to a 10 mL volumetric flask.

  • Add 5.0 mL of IS Spiking Solution .

  • Sonicate for 10 minutes (maintain temp < 25°C).

  • Dilute to volume with Diluent.[1]

  • Centrifuge at 10,000 rpm for 5 mins to remove particulates.

  • Transfer supernatant to an amber HPLC vial (light sensitive).

LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
  • Column: Agilent Zorbax SB-C18 or Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm).[1] HSS T3 is preferred for polar retention.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.[4][5]

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Load
1.0 5 Isocratic Hold
6.0 40 Elution of Impurity D
6.1 95 Wash (Elute Parent API)
8.0 95 Wash Hold
8.1 5 Re-equilibration

| 11.0 | 5 | End |

  • Divert Valve Logic: Direct flow to Waste from 6.5 to 8.5 min to prevent the high-concentration Parent API from entering the MS source.

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][4]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions (Table 1):

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Impurity D 557.2428.13020Quantifier (Loss of Glu)
Impurity D 557.2281.13035Qualifier (Core)
Pemetrexed-d5 (IS) 433.2286.12528Internal Standard

Method Validation (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must be validated against ICH Q2(R1) guidelines.

Specificity & Selectivity

Inject a blank, a placebo, and the unspiked API sample. Ensure no interference at the retention time of Impurity D (approx. 4.5 - 5.5 min).[1] The divert valve must switch after Impurity D elutes but before the main Pemetrexed peak.

Linearity & Range

Prepare a calibration curve for Impurity D from 0.5 ng/mL (LOQ) to 100 ng/mL, spiked with IS.

  • Acceptance:

    
    .
    
Recovery (Accuracy)

Perform standard addition at 3 levels (50%, 100%, 150% of target specification limit) into the API matrix.

  • Calculation:

    
    
    
  • Target: 85% - 115%.

Visualizing the Logic

Fragmentation Pathway

This diagram illustrates the structural logic used to select MRM transitions.

FragmentationPathway ImpurityD Impurity D (Precursor) [M+H]+ = 557.2 Pemetrexed-Glutamate Frag1 Fragment A (Quantifier) m/z = 428.1 Loss of Terminal Glutamate ImpurityD->Frag1 Collision Energy: 20eV Neutral Loss: 129 Da (Glu residue) Frag2 Fragment B (Qualifier) m/z = 281.1 Pyrrolopyrimidine Core ImpurityD->Frag2 Collision Energy: 35eV Cleavage of Benzoyl Amide Frag1->Frag2 Secondary Fragmentation

Caption: Proposed ESI+ fragmentation pathway for Pemetrexed Impurity D used for MRM selection.

Method Development Decision Tree

A workflow to optimize the separation of the polar impurity from the API.

MethodWorkflow Start Start: Pemetrexed Impurity D Profiling ColSelect Column Selection Polar Embedded C18 or PFP Start->ColSelect MobilePhase Mobile Phase Optimization Acidic pH (Formic Acid) to suppress -COOH ionization ColSelect->MobilePhase SepCheck Check Resolution (Rs) Impurity D vs Parent API MobilePhase->SepCheck GoodSep Rs > 2.0 Proceed to MS Opt SepCheck->GoodSep Yes BadSep Rs < 2.0 Co-elution Risk SepCheck->BadSep No Divert Set Divert Valve Dump Parent to Waste GoodSep->Divert Adjust Decrease Initial %B or Change Column Temp BadSep->Adjust Adjust->SepCheck

Caption: Optimization workflow ensuring separation of Impurity D from the high-concentration parent drug.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from residual TFA (if used in synthesis) or high API load.[1]

    • Fix: Switch to Ammonium Formate buffer; ensure Divert Valve is correctly timed.[1]

  • Issue: Peak Tailing.

    • Cause: Interaction of the multiple carboxyl groups with free silanols.

    • Fix: Use a "High Strength Silica" (HSS) column designed for polar retention or increase buffer ionic strength (up to 10mM Ammonium Formate).[1]

  • Issue: Carryover.

    • Cause: Pemetrexed is sticky.

    • Fix: Use a needle wash of Acetonitrile:Water:Ammonia (50:50:0.1).

References

  • BenchChem. (2025).[1] High-Sensitivity LC-MS/MS Method for the Detection of Pemetrexed Impurity B. Retrieved from [1]

  • European Pharmacopoeia (Ph.[1][6] Eur.). Pemetrexed Disodium Heptahydrate Monograph. Impurity D (Pemetrexed Triacid) specifications.

  • VeePrho. Pemetrexed EP Impurity D Structure and CAS 144051-68-3.[1][3][7] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135410875, Pemetrexed. Retrieved from [1]

  • ResearchGate. (2025). Development and validation of an improved LC-MS method for Pemetrexed. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pemetrexed Impurity D Peak Tailing in HPLC

Welcome to the Analytical Technical Support Center. This guide is designed for research scientists and analytical chemists facing chromatographic challenges with Pemetrexed Impurity D (CAS 144051-68-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is designed for research scientists and analytical chemists facing chromatographic challenges with Pemetrexed Impurity D (CAS 144051-68-3). As a highly polar, zwitterionic compound, Impurity D frequently exhibits severe peak tailing, which compromises resolution, integration accuracy, and quantitative reliability.

This document synthesizes mechanistic causality, field-proven methodologies, and diagnostic workflows to help you achieve symmetrical peak shapes (As < 1.5) and robust method validation.

Root Cause Analysis: The Causality of Peak Tailing

Pemetrexed Impurity D—chemically known as N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-gamma-glutamyl-L-glutamic acid—possesses a pyrrolo-pyrimidine ring, an amino group, and multiple carboxylic acid moieties [1]. This complex structure makes it highly susceptible to three primary chromatographic failure modes:

  • Secondary Silanol Interactions: At mid-range pH (pH 4.0–7.0), residual silanols on the silica-based stationary phase become ionized (SiO⁻). The protonated amino group of Impurity D interacts ionically with these silanols, causing severe peak tailing.

  • Metal Chelation: The multiple carboxylic acid groups act as multidentate ligands, chelating with divalent and trivalent metal ions (e.g., Fe³⁺) present in stainless steel HPLC tubing, frits, and column hardware [4].

  • pH / pKa Mismatch: Pemetrexed and its related substances are highly ionizable. If the mobile phase pH is not strictly buffered at least 1.5 units away from the compound's pKa, partial ionization occurs, leading to split peaks or broad tailing [2].

RootCause Tailing Impurity D Peak Tailing Silanol Silanol Interactions Silanol->Tailing Secondary binding Metal Metal Chelation Metal->Tailing Fe/Steel adsorption pH pH / pKa Mismatch pH->Tailing Partial ionization Solvent Sample Solvent Mismatch Solvent->Tailing Band broadening

Fig 1. Mechanistic root causes of Pemetrexed Impurity D peak tailing in HPLC.

Quantitative Diagnostic Data

To effectively troubleshoot, compare your current method parameters against the optimal physicochemical thresholds outlined below.

Table 1: Physicochemical Traits & HPLC Implications
ParameterPemetrexed Impurity D CharacteristicsChromatographic Implication
Functional Groups Multiple -COOH, -NH₂, Pyrrolo-pyrimidineProne to metal chelation; requires system passivation.
Ionization (pKa) Multiple pKa values (approx. 3.0, 4.5)Mobile phase pH must be tightly controlled (e.g., pH 3.0) [3].
Polarity Highly polar, hydrophilicPoor retention on standard C18; requires high aqueous conditions.
Table 2: Troubleshooting Matrix for Peak Tailing
Symptom / ObservationMechanistic CauseImmediate Corrective Action
Tailing factor (As) > 2.0Silanol interactionsSwitch to a highly end-capped or base-deactivated C18 column.
Peak area loss over timeMetal chelation in systemPassivate HPLC system; add 0.1 mM EDTA to mobile phase.
Retention time shiftingInadequate buffer capacityIncrease buffer concentration to 50 mM; verify pH meter calibration.
Fronting or split peaksSample solvent mismatchDilute sample 1:1 with the initial mobile phase.

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed to systematically eliminate the root causes of peak tailing.

Protocol A: HPLC System Passivation & Metal Chelation Mitigation

Causality: Removing exposed metal ions prevents the carboxylic acids of Impurity D from adsorbing to the hardware.

  • System Preparation: Remove the analytical column and replace it with a zero-dead-volume union.

  • Acid Wash: Flush the entire HPLC system (pumps, autosampler, detector flow cell) with 20% Nitric Acid (HNO₃) or 0.5% Phosphoric Acid (H₃PO₄) at 1.0 mL/min for 30 minutes.

  • Neutralization: Flush the system with LC-MS grade water for 45 minutes until the effluent pH returns to neutral.

  • Mobile Phase Additive (Optional): If MS compatibility is not required, add 0.1 mM to 1.0 mM EDTA to the aqueous mobile phase. This acts as a sacrificial chelator, protecting the analyte [5].

Protocol B: Mobile Phase and Column Optimization

Causality: A low pH suppresses silanol ionization, while end-capping prevents secondary interactions.

  • Buffer Preparation: Prepare a 50 mM Ammonium Formate or Potassium Phosphate buffer.

  • pH Adjustment: Adjust the pH strictly to 3.0 ± 0.1 using Formic Acid or Orthophosphoric Acid. Self-Validation: Check the pH after adding any organic modifiers, as apparent pH shifts in mixed solvents [3].

  • Column Selection: Install a highly end-capped, sterically protected column (e.g., Waters XBridge C18 or Phenomenex Luna Omega).

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 85% Buffer / 15% Acetonitrile) for at least 20 column volumes before the first injection.

Workflow Start Observe Tailing (As > 1.5) Step1 Check Mobile Phase pH (Target: pH 3.0 - 3.5) Start->Step1 Step2 Passivate System / Add EDTA (Mitigate Metal Chelation) Step1->Step2 If tailing persists Step3 Switch to End-capped C18 or Core-Shell Column Step2->Step3 If tailing persists Step4 Match Sample Diluent to Initial Mobile Phase Step3->Step4 If tailing persists Success Symmetrical Peak (As < 1.5) Step4->Success

Fig 2. Step-by-step diagnostic workflow for resolving Pemetrexed Impurity D tailing.

Frequently Asked Questions (FAQs)

Q: Why does Pemetrexed Impurity D tail more severely than the main Pemetrexed API? A: Impurity D (Pemetrexed L-Glutamic Acid / Diamide) features an extended gamma-glutamyl-glutamic acid chain. This provides additional carboxylic acid moieties compared to the parent API. These extra functional groups drastically increase its propensity for metal chelation and secondary hydrogen-bonding interactions with unshielded silanols.

Q: I am using an LC-MS system, so I cannot use non-volatile buffers like Phosphate or EDTA. How do I fix the tailing? A: For LC-MS applications, replace phosphate with volatile buffers like Ammonium Formate or Ammonium Acetate adjusted to pH 3.0 with Formic Acid [5]. To mitigate metal chelation without EDTA, use biocompatible PEEK (polyetheretherketone) tubing instead of stainless steel, and consider using a column with hardware designed to mitigate metal interactions (e.g., Waters Premier columns with MaxPeak High Performance Surfaces).

Q: My peak shape is good, but the retention time of Impurity D keeps shifting between injections. What is wrong? A: This is a hallmark of inadequate buffer capacity. Because Pemetrexed and its impurities are highly ionizable, minor fluctuations in the sample matrix pH can alter their ionization state on the column [2]. Increase your buffer concentration (e.g., from 10 mM to 50 mM) to ensure the mobile phase dictates the ionization state, not the sample matrix.

References

  • ChemicalBook. "CAS 144051-68-3: Pemetrexed EP Impurity D." ChemicalBook Database.
  • BenchChem. "Technical Support Center: Pemetrexed Impurity B Method Transfer." BenchChem.
  • ResearchGate. "RP-HPLC Method Development, Validation Including Stability Indicating and Forced Degradation Studies for the Estimation of Pemetrexed." Journal of Physics: Conference Series.
  • Google Patents. "WO2019244965A1 - Pemetrexed sodium injection solution formulation and manufacturing method therefor." WIPO.
  • PubMed Central (PMC). "Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies." Biomedical Chromatography.
Optimization

Improving baseline resolution of Pemetrexed Impurity D in urine samples

This guide serves as a specialized technical resource for researchers and analytical scientists optimizing the separation of Pemetrexed Impurity D in urine matrices. It is designed to function as an autonomous troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and analytical scientists optimizing the separation of Pemetrexed Impurity D in urine matrices. It is designed to function as an autonomous troubleshooting center, moving beyond generic advice to address the specific physicochemical challenges of this antifolate metabolite.

Executive Summary: The Core Challenge

Pemetrexed Impurity D (often identified as the glutamyl-derivative or triacid form, EP Impurity D) typically elutes before the parent Pemetrexed peak in Reverse Phase (RP) chromatography (Relative Retention Time, RRT ~0.90).

In urine analysis, this RRT places Impurity D in the "danger zone"—the region heavily populated by polar urinary metabolites (creatinine, uric acid) and early-eluting matrix interferences. "Improving baseline resolution" usually requires two simultaneous actions:

  • Retaining Impurity D longer to separate it from the urine solvent front.

  • Selectively resolving it from the closely eluting Impurity C and Pemetrexed parent peak.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: Impurity D is co-eluting with a broad peak at the beginning of the chromatogram. Is this a column issue?

Diagnosis: This is likely Matrix Interference , not column failure. Urine contains high concentrations of polar organic acids that elute early on C18 columns. Technical Fix:

  • Immediate Action: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) . PPT (e.g., adding acetonitrile) does not remove the polar salts and urea that cause ion suppression and baseline noise in the Impurity D region.

  • Protocol Adjustment: Implement a Strong Anion Exchange (SAX) or Mixed-Mode (MAX) SPE cleanup. Since Pemetrexed and Impurity D are anionic (multiple carboxyl groups), they will bind to the SAX cartridge while neutral/zwitterionic urine interferences (like urea) are washed away.

Q2: I see Impurity D merging with the main Pemetrexed peak (tailing). Increasing the gradient time didn't help. Why?

Diagnosis: This is often a pH Selectivity issue. Pemetrexed and Impurity D differ by a glutamic acid moiety (an extra carboxyl group). Their ionization states are highly pH-dependent. Technical Fix:

  • The Mechanism: At neutral pH, both are fully ionized and elute quickly/together. At low pH (< 3.0), the carboxyls protonate, increasing hydrophobicity and retention.

  • Optimization: Lower your mobile phase pH to 3.0 – 3.5 .

    • Why? This suppresses the ionization of the carboxyl groups just enough to maximize the hydrophobic difference between the parent drug and the impurity.

    • Buffer Choice: Use Ammonium Formate (20 mM, pH 3.5) if using LC-MS, or Phosphate Buffer (20 mM, pH 3.0) for HPLC-UV.

Q3: Which column chemistry provides the best selectivity for Impurity D?

Recommendation: Move away from standard C18.

  • Preferred: Phenyl-Hexyl or Polar-Embedded C18 .

  • Reasoning: Pemetrexed contains a pyrrolo[2,3-d]pyrimidine core.[1][2][3][4] Phenyl phases offer

    
     interactions with this aromatic system, which provides an orthogonal separation mechanism to simple hydrophobicity. This often pulls the aromatic Pemetrexed away from the more polar Impurity D and urine matrix.
    
Part 2: Visualized Workflows
Diagram 1: Resolution Troubleshooting Logic

Use this flow to diagnose the specific cause of your resolution loss.

TroubleshootingFlow Start Problem: Poor Resolution of Impurity D CheckRRT Check Retention Time (RRT) Start->CheckRRT EarlyElution Elutes Early (< 5 min) (Co-elutes with Matrix) CheckRRT->EarlyElution Merged with Front LateElution Elutes Near Parent (Co-elutes with Pemetrexed) CheckRRT->LateElution Merged with Parent MatrixAction Action: Implement Mixed-Mode SPE (Remove Urine Salts) EarlyElution->MatrixAction HoldAction Action: Add Isocratic Hold (5% B for 2-3 mins) EarlyElution->HoldAction pHAction Action: Lower Buffer pH to 3.0-3.5 (Suppress Ionization) LateElution->pHAction ColumnAction Action: Switch to Phenyl-Hexyl Column (Enhance Pi-Pi Selectivity) LateElution->ColumnAction

Caption: Decision tree for isolating the root cause of co-elution—distinguishing between matrix interference (early elution) and selectivity issues (late elution).

Diagram 2: Optimized SPE Workflow for Urine

This workflow is critical for removing the "urine dump" that obscures Impurity D.

SPEWorkflow Sample Urine Sample + Internal Std Cond Conditioning MeOH -> Water Sample->Cond Load Load Sample (pH adjusted to 6.0) Cond->Load Wash1 Wash 1: Water (Removes Salts/Urea) Load->Wash1 Wash2 Wash 2: 5% MeOH (Removes Hydrophilic Organics) Wash1->Wash2 Elute Elute: 5% Formic Acid in MeOH Wash2->Elute Inject Evaporate & Reconstitute Inject to LC Elute->Inject

Caption: Mixed-Mode Anion Exchange (MAX) SPE protocol designed to retain acidic Pemetrexed species while washing away neutral urinary interferences.

Part 3: Validated Experimental Protocols
1. Sample Preparation (Solid Phase Extraction)

Direct injection of urine is not recommended for trace impurity analysis due to ion suppression.

  • Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX or equivalent), 30 mg / 1 mL.

  • Step 1 (Pre-treatment): Dilute 500 µL Urine with 500 µL 4%

    
     (Phosphoric Acid) to disrupt protein binding, then neutralize to pH 6.0 with dilute NaOH. Note: Pemetrexed is unstable at very low pH for long periods; process quickly.
    
  • Step 2 (Condition): 1 mL Methanol followed by 1 mL Water.

  • Step 3 (Load): Load pre-treated sample at gravity flow.

  • Step 4 (Wash):

    • Wash 1: 1 mL 50 mM Sodium Acetate (pH 7.0). Removes urea and creatinine.

    • Wash 2: 1 mL Methanol. Removes neutral hydrophobic interferences.

  • Step 5 (Elute): 2 x 500 µL of 2% Formic Acid in Methanol.

  • Step 6 (Reconstitution): Evaporate to dryness under

    
     at 40°C. Reconstitute in Mobile Phase A.
    
2. High-Resolution LC Method

This method uses a Phenyl-Hexyl phase and low pH to maximize resolution between Impurity D (RRT ~0.90) and Pemetrexed.[3][4][5][6][7][8][9][10][11][12][13]

ParameterSpecificationRationale
Column Zorbax SB-Phenyl or equivalent (150 x 4.6 mm, 3.5 µm)Phenyl interaction improves selectivity for folate analogs.
Mobile Phase A 20 mM Ammonium Formate, pH 3.5Low pH suppresses carboxyl ionization, increasing retention away from solvent front.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[9]
Gradient Time (min) / %B 0.0 / 5%3.0 / 5% (Isocratic Hold)20.0 / 30%25.0 / 90%The initial 5% hold is critical to let urine matrix elute before Impurity D begins to move.
Detection UV @ 250 nm (or MS/MS)250 nm is a local max for Pemetrexed; MS required for < 0.1% sensitivity.
Column Temp 35°CSlightly elevated temp improves mass transfer and peak shape.
Part 4: Data Summary & Expectations
AnalyteApprox. RRTResolution Criticality
Urine Matrix 0.10 – 0.50High (Must be removed via SPE or separated via Isocratic Hold)
Impurity A (Enantiomer) 0.82Medium
Impurity C 0.88High (Critical Pair with D)
Impurity D (Triacid) 0.90 Critical (Target Analyte)
Pemetrexed (API) 1.00Reference

Note: RRTs are approximate and dependent on exact pH and column chemistry.

References
  • European Directorate for the Quality of Medicines (EDQM). Pemetrexed Disodium Heptahydrate Monograph 2637. European Pharmacopoeia (Ph.[8] Eur.). Available at: [Link]

  • United States Pharmacopeia (USP). Pemetrexed Disodium: Pending Monograph.[1] USP-NF.[1] Available at: [Link]

  • Ravi Chandra Babu, R., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances.[14] Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Vamsi Krishna, G., et al. (2017). A new rapid stability indicating RP-PDA-UPLC method for the estimation of assay of Pemetrexed disodium.[14] Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Gowda, K.V., et al. (2010). Liquid chromatography–tandem mass spectrometry method for the determination of pemetrexed in human plasma and urine. Journal of Chromatography B. Available at: [Link]

Sources

Troubleshooting

Optimizing column temperature for Pemetrexed Impurity D selectivity

A Guide to Optimizing Chromatographic Selectivity for Impurity D Welcome to the technical support center for Pemetrexed analysis. This guide, designed for researchers, scientists, and drug development professionals, prov...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Chromatographic Selectivity for Impurity D

Welcome to the technical support center for Pemetrexed analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of column temperature to achieve optimal selectivity for Pemetrexed and its critical impurity, Impurity D.

Frequently Asked Questions (FAQs)

Q1: We are observing poor resolution between Pemetrexed and Impurity D. What is the first parameter we should investigate?

A1: Poor resolution between Pemetrexed and a closely eluting impurity like Impurity D is a common challenge. While mobile phase composition and pH are critical, column temperature is a powerful and often underutilized tool for optimizing selectivity.[1][2] Temperature influences the thermodynamics of the separation, affecting the interactions between the analytes and the stationary phase.[3][4] Even small adjustments in temperature can significantly alter the retention behavior of structurally similar compounds, often leading to improved resolution.[1][5]

Q2: What is the typical starting column temperature for Pemetrexed analysis?

A2: A review of various validated HPLC methods for Pemetrexed and its related substances shows that column temperatures often range from 25°C to 40°C.[6][7][8][9] For instance, some methods specify a column oven temperature of 30°C or 40°C.[6][8][10] The United States Pharmacopeia (USP) monograph for Pemetrexed Disodium has also specified a column temperature of 30°C in some method variations.[11] Therefore, a good starting point for your method development or troubleshooting would be within this 30-40°C range.

Q3: How does increasing the column temperature affect the chromatography of Pemetrexed and Impurity D?

A3: Generally, increasing the column temperature in reversed-phase HPLC leads to several effects:

  • Decreased Retention Times: Higher temperatures reduce the viscosity of the mobile phase, allowing for faster elution of compounds.[1][4]

  • Improved Peak Shape: Increased temperature can enhance mass transfer kinetics, leading to sharper, more symmetrical peaks.[4][12]

  • Altered Selectivity: This is the most critical aspect for resolving Pemetrexed and Impurity D. A change in temperature alters the Gibbs free energy of the analyte-stationary phase interaction, which can change the relative retention of the two compounds.[13]

For Pemetrexed and its impurities, a change in temperature can be used to fine-tune the separation. It is not uncommon for the elution order of closely related impurities to change with temperature.

Q4: Can a non-linear relationship exist between temperature and retention?

A4: Yes, while often a linear relationship is observed over a narrow temperature range, non-linear van 't Hoff plots (a graph of the natural log of the retention factor vs. the inverse of the absolute temperature) can occur.[13][14] This non-linearity can be due to changes in the conformation of the stationary phase or changes in the ionization state of the analytes with temperature.[13] Understanding this relationship can be key to finding the optimal temperature for your separation.

Troubleshooting Guide: Improving Pemetrexed and Impurity D Selectivity

This section provides a systematic approach to optimizing column temperature for the resolution of Pemetrexed and Impurity D.

Initial Assessment: Confirming the Problem

Problem: The resolution between the Pemetrexed main peak and the Impurity D peak is below the required specification (typically Rs < 1.5).

Initial Steps:

  • System Suitability Check: Ensure your HPLC system is performing correctly. Verify system pressure, baseline noise, and the performance of a well-characterized standard.

  • Column Health: Confirm that the column is not aged or contaminated. If in doubt, replace it with a new column of the same type.

  • Mobile Phase Preparation: Double-check the pH and composition of your mobile phase, as small variations can significantly impact selectivity.

Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing column temperature to enhance selectivity.

G cluster_0 Troubleshooting Workflow A Problem: Poor Resolution (Pemetrexed & Impurity D) B Step 1: Perform Initial Temperature Study (e.g., 25°C, 35°C, 45°C) A->B C Step 2: Analyze Chromatographic Data (Resolution, Retention Time, Tailing Factor) B->C D Is Resolution > 1.5? C->D E Step 3: Refine Temperature Range (Narrow increments around best result, e.g., ±2°C) D->E No H Step 6: Validate Method at Optimized Temperature D->H Yes J Consider Other Parameters (Mobile Phase, pH, Stationary Phase) D->J No, after refinement E->C F Step 4: Construct a van't Hoff Plot (ln(k) vs 1/T) E->F G Step 5: Identify Optimal Temperature F->G G->H I Success: Method Optimized H->I

Caption: A systematic workflow for temperature optimization.

Experimental Protocol: Temperature Scouting Study

This protocol outlines a step-by-step approach to systematically evaluate the effect of column temperature.

Objective: To determine the optimal column temperature for achieving a resolution of >1.5 between Pemetrexed and Impurity D.

Materials:

  • HPLC system with a thermostatted column compartment

  • Pemetrexed reference standard

  • Pemetrexed Impurity D reference standard (or a sample known to contain Impurity D)

  • Appropriate HPLC column (e.g., Zorbax SB C8, 150 mm x 4.6 mm, 3.5-µm)[15]

  • Mobile phase as per your established method (e.g., a mixture of an acetate or phosphate buffer and acetonitrile)[7][10][16]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial temperature (e.g., 25°C) until a stable baseline is achieved.

  • Initial Injection (25°C): Inject your sample solution and record the chromatogram.

  • Temperature Increase and Equilibration: Increase the column temperature to the next set point (e.g., 30°C). Allow the system to equilibrate for at least 15-20 minutes after the column oven reaches the set temperature.

  • Subsequent Injections: Inject the sample solution at 30°C, 35°C, 40°C, and 45°C, ensuring sufficient equilibration time at each temperature.

  • Data Analysis: For each temperature, record the retention time (t_R) for Pemetrexed and Impurity D, calculate the resolution (R_s), and note any changes in peak shape (e.g., tailing factor).

Data Interpretation and Next Steps

Summarize your findings in a table to easily compare the results at different temperatures.

Table 1: Example Data from a Temperature Scouting Study

Column Temperature (°C)Retention Time Pemetrexed (min)Retention Time Impurity D (min)Resolution (Rs)Tailing Factor (Pemetrexed)
258.58.81.11.3
307.98.31.41.2
357.27.81.81.1
406.67.31.71.1
456.16.71.51.0

Analysis of Example Data:

In this example, the resolution between Pemetrexed and Impurity D improves as the temperature increases from 25°C to 35°C, reaching an optimum around 35°C. Above this temperature, the resolution begins to decrease again.

Refining the Optimal Temperature:

Based on the initial scouting study, you can perform a more refined study with smaller temperature increments around the apparent optimum. For instance, you could test 33°C, 35°C, and 37°C to pinpoint the ideal setting.

Advanced Analysis: The van't Hoff Plot

For a more fundamental understanding of the thermodynamic properties of your separation, a van't Hoff plot is an invaluable tool.[17][18]

G cluster_0 van't Hoff Plot Analysis A Collect Retention Data at Multiple Temperatures B Calculate Retention Factor (k) for each analyte A->B C Plot ln(k) vs. 1/T (Kelvin) B->C D Analyze the Plot C->D E Linear Plot: Consistent Separation Mechanism D->E F Non-Linear Plot: Change in Separation Mechanism D->F G Determine Enthalpy (ΔH°) and Entropy (ΔS°) from Slope and Intercept E->G F->G H Predict Selectivity (α) at Different Temperatures G->H

Caption: Using a van't Hoff plot for advanced analysis.

A van't Hoff plot graphs the natural logarithm of the retention factor (k) against the inverse of the absolute temperature (1/T). The slope of this plot is proportional to the enthalpy change (ΔH°) of the analyte transfer from the mobile phase to the stationary phase, while the intercept is related to the entropy change (ΔS°).[19] Differences in the slopes for Pemetrexed and Impurity D indicate that temperature will have a significant effect on selectivity.

By understanding these thermodynamic relationships, you can more accurately predict the optimal temperature for your separation, potentially saving significant method development time.[3][19]

References

  • (PDF) RP-hplc method validation for quantitative analysis of pemetrexed disodium hemipentahydrate - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. (2012). International Journal of Pharmaceutical Sciences Review and Research, 15(2), 113-119.
  • Eco-Friendly Stability-Indicating HPLC Method for Related Compounds in Pemetrexed Ditromethamine (Antineoplastic Agent) for Injection. (2024).
  • Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. (2023). JCTP, 12(9).
  • Thermodynamic Characteristics and Selectivity of the Liquid-Phase Adsorption of Aromatic Compounds on Hypercrosslinked Polystyrene Networks with Ultimate-High Crosslinking Densities by Data of Liquid Chrom
  • RP-HPLC Method Validation for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate. (2019). Research Journal of Pharmacy and Technology, 12(12), 5895.
  • Influence of Column Temperature on Reversed-Phase Chromatography of an Intact Antibody. (n.d.). Thermo Fisher Scientific.
  • Pemetrexed Disodium. (2024). USP-NF.
  • Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. (n.d.). Walsh Medical Media.
  • How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc.
  • Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. (2012).
  • Sources of Nonlinear van't Hoff Temperature Dependence in High-Performance Liquid Chromatography. (2019). Molecules, 24(22), 4116.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020). LCGC North America, 38(11), 609-614.
  • Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 160-166.
  • Pemetrexed Disodium. (2021). USP-NF.
  • Effect of temperature in reversed phase liquid chromatography. (2009).
  • Temperature Dependence on Reversed-Phase Separations of Fatty Acid Modified GLP-1 Receptor Agonists and Their Impurities. (n.d.).
  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. (2024).
  • The Importance of Temperature in Liquid Chrom
  • Van 't Hoff equ
  • Extracting thermodynamic properties from van 't Hoff plots with emphasis on temperature-sensing ion channels. (2023). Journal of the Royal Society Interface, 20(208).
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Pharma Times, 45(1), 21-25.
  • Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. (2018). Analytical Methods, 10(12), 1436-1444.

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Reference Data & Comparative Studies

Validation

Relative Response Factor (RRF) Determination for Pemetrexed Impurity D: HPLC-UV vs. qNMR Benchmarking

Executive Summary Objective: This guide provides a comparative technical analysis of methodologies for determining the Relative Response Factor (RRF) of Pemetrexed Impurity D (Pemetrexed Triacid). Audience: Analytical Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a comparative technical analysis of methodologies for determining the Relative Response Factor (RRF) of Pemetrexed Impurity D (Pemetrexed Triacid). Audience: Analytical Chemists, CMC Leads, and Quality Control Scientists. Core Insight: While the conventional HPLC-UV slope method remains the regulatory default, Quantitative NMR (qNMR) offers a superior, self-validating alternative that eliminates the dependency on high-purity impurity reference standards, which are often hygroscopic and unstable.

Technical Context: The Impurity D Challenge

Pemetrexed Impurity D (EP nomenclature), also known as Pemetrexed Triacid , is a critical process-related impurity and degradation product formed via the hydrolysis of the amide linkage or incomplete synthesis coupling.

  • Chemical Identity: (2S)-2-[[(4S)-4-[[[4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl) ethyl]phenyl]carbonyl]amino]-4-carboxybutanoyl]amino] pentanedioic acid.[1][2][3]

  • Molecular Weight: ~556.52 g/mol (vs. Pemetrexed ~427.41 g/mol ).[2]

  • Analytical Challenge: The structural addition of amino acid moieties alters the molar absorptivity (

    
    ) relative to the parent Pemetrexed molecule. Assuming an RRF of 1.0 (as is common for isomers) can lead to significant quantification errors (typically 10-15%), potentially causing false OOS (Out of Specification) results.
    

Comparative Methodology: Slope Method vs. qNMR

This section compares the two primary workflows for establishing the RRF.

Method A: Conventional HPLC-UV (Slope Method)

Principle: Linearity curves are generated for both the API (Pemetrexed Disodium) and the isolated Impurity D standard. The ratio of their slopes determines the RRF.[4]

  • Requirement: High-purity (>98%) isolated Impurity D Reference Standard (RS).

  • Risk: Pemetrexed impurities are prone to moisture uptake and degradation. Uncertainty in the potency of the Impurity D RS directly propagates to the RRF value.

Method B: Quantitative NMR (qNMR)

Principle: qNMR uses the fundamental proportionality between proton signal integration and molar concentration.[5] It determines the mass fraction of the impurity directly, independent of UV response.[6]

  • Requirement: A certified Internal Standard (IS) (e.g., Maleic Acid, TCNB) and a standard NMR spectrometer (400 MHz+).

  • Advantage: "Primary Method" status.[5] Does not require a pure Impurity D standard; can characterize the impurity in-situ or using crude isolates.

Performance Matrix
FeatureHPLC-UV (Slope Method)qNMR (Absolute Quantification)
Accuracy High (Dependent on RS purity)Superior (Molar based, no RS bias)
Precision < 2.0% RSD< 1.0% RSD (with optimized T1)
Throughput Low (Requires multiple dilutions)Medium (Single point determination possible)
Cost High (Expensive Impurity RS)Low (Cheap Internal Standards)
Compliance Standard (USP/ICH Q2)Advanced (Accepted as Orthogonal Validation)

Experimental Protocols

Protocol A: HPLC-UV Slope Method (Standard Approach)

System Suitability:

  • Column: Phenyl or C18 (e.g., Zorbax SB-Phenyl), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 230 nm (or 254 nm).

Workflow:

  • Preparation: Prepare 5 linearity levels for Pemetrexed Disodium (e.g., 10% to 150% of target concentration).

  • Impurity Prep: Prepare 5 linearity levels for Impurity D RS (covering LOQ to 150% of specification limit).

  • Injection: Inject each solution in triplicate.

  • Calculation: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ) for both.
    
    
    [4]
Protocol B: qNMR Determination (Advanced Approach)

System Suitability:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Probe: 5mm probe (H/C/N).

  • Relaxation Delay (D1): Must be

    
     (longest relaxation time) to ensure 99.3% magnetization recovery. Typically 15-30 seconds.
    

Workflow:

  • Internal Standard Selection: Select a Traceable Internal Standard (e.g., Maleic Acid) with non-overlapping signals.

  • Sample Prep: Accurately weigh ~10-20 mg of Impurity D (crude or pure) and ~5-10 mg of IS into a vial. Dissolve in

    
     or DMSO-
    
    
    
    .
  • Acquisition: Acquire

    
    H-NMR spectrum with sufficient scans (e.g., 64) for S/N > 150.
    
  • Integration: Integrate the specific signal for Impurity D (e.g., aromatic protons) and the IS signal.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.

    Once the true purity is known via qNMR, the HPLC UV response can be calibrated to derive the RRF.

Visualization of Workflows

The following diagram illustrates the decision logic and workflow for both methods.

RRF_Determination_Workflow Start Start: RRF Determination for Pemetrexed Impurity D Decision Is Certified Impurity D Standard Available? Start->Decision HPLC_Path Method A: HPLC-UV (Slope Method) Decision->HPLC_Path Yes qNMR_Path Method B: qNMR (Absolute Quant) Decision->qNMR_Path No / Validation Prep_Sol Prepare Linearity Solutions (5 Levels: API & Impurity) HPLC_Path->Prep_Sol Inject HPLC Injection (UV @ 230nm) Prep_Sol->Inject Regress Linear Regression Calculate Slopes Inject->Regress Calc_RRF_B Derive RRF: (UV Area / True Mass) Inject->Calc_RRF_B Calc_RRF_A Calculate RRF: Slope(Imp) / Slope(API) Regress->Calc_RRF_A Mix_IS Mix Impurity with Traceable Internal Std (IS) qNMR_Path->Mix_IS Acquire Acquire 1H-NMR (D1 > 5*T1) Mix_IS->Acquire Integrate Integrate Signals Calculate Molar Ratio Acquire->Integrate True_Purity Determine True Purity of Impurity D Integrate->True_Purity True_Purity->Inject Inject same sample to HPLC

Caption: Comparative workflow for RRF determination. Method A relies on external standards, while Method B (qNMR) establishes absolute purity to validate UV response.

Data Analysis & Interpretation

When analyzing Pemetrexed Impurity D, the RRF is typically found to be < 1.0 (often cited around 0.90 in pharmacopeial contexts for glutamide derivatives) due to the increased molecular weight without a proportional increase in chromophore density.

Calculation Logic

If using the Slope Method :



Impact of Error: If you assume RRF = 1.0 instead of 0.90:

  • True Impurity Level: 0.15%

  • Calculated Level (RRF=1): 0.135%

  • Result: You under-report the impurity by 10%, potentially releasing a batch that fails regulatory scrutiny.

References

  • European Pharmacopoeia (Ph.[7][8] Eur.) . Pemetrexed Disodium Heptahydrate Monograph 2637. Strasbourg: Council of Europe.[9]

  • United States Pharmacopeia (USP) . Pemetrexed Disodium: USP43-NF38. Rockville, MD: United States Pharmacopeial Convention.

  • Gowda, K.V., et al. (2014).[9] "Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology." Journal of Pharmaceutical and Biomedical Analysis, 98, 345-352.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comparative

A Comparative Guide to Determining LOD and LOQ for Pemetrexed Impurity D in Drug Substance

Executive Summary The accurate determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for process-related impurities is a cornerstone of pharmaceutical quality control. For Pemetrexed disodium—a po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for process-related impurities is a cornerstone of pharmaceutical quality control. For Pemetrexed disodium—a potent antifolate antineoplastic agent used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer—controlling degradation products is critical for patient safety.

This guide provides an objective, data-driven comparison of analytical methodologies used to determine the LOD and LOQ of Pemetrexed Impurity D (CAS No. 144051-68-3). By evaluating standard Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this document equips analytical scientists with the mechanistic insights required to select and validate the optimal protocol according to ICH Q2(R2) guidelines[1].

Chemical & Regulatory Grounding

Pemetrexed Impurity D , chemically designated as N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-gamma-glutamyl-L-glutamic acid, is a complex process-related impurity and degradation product[2][3]. Due to its structural similarity to the active pharmaceutical ingredient (API), achieving baseline resolution during chromatography is notoriously difficult.

The ICH Q2(R2) Guidelines mandate that analytical procedures must be validated to demonstrate they are fit for their intended purpose[4]. For impurity testing, establishing the LOD (the lowest amount of analyte that can be detected) and LOQ (the lowest amount that can be quantitatively determined with suitable precision and accuracy) is mandatory[5].

Analytical_Validation_Logic Start Analytical Method Validation ICH Q2(R2) Visual Visual Evaluation (Non-Instrumental) Start->Visual SN Signal-to-Noise (S/N) (Chromatographic) Start->SN SD Standard Deviation of Response & Slope Start->SD LOD_SN LOD: S/N ≥ 3:1 SN->LOD_SN LOQ_SN LOQ: S/N ≥ 10:1 SN->LOQ_SN

ICH Q2(R2) approved approaches for determining LOD and LOQ in analytical procedures.

Methodological Comparison: RP-HPLC-UV vs. LC-MS/MS

While RP-HPLC-UV is the industry standard for routine batch release and stability testing[6], LC-MS/MS is increasingly deployed during early-stage development or when investigating trace-level genotoxic impurities. The table below summarizes the comparative performance of both platforms based on validated experimental data[7][8][9].

Performance MetricRP-HPLC-UV (Standard QC)LC-MS/MS (Trace Analysis)
Limit of Detection (LOD) ~0.003% (0.03 µg/mL)~0.0001% (0.001 µg/mL)
Limit of Quantitation (LOQ) ~0.01% (0.1 µg/mL)~0.0003% (0.003 µg/mL)
Linearity Range LOQ to 150% of target conc.LOQ to 200% of target conc.
Detector Photodiode Array (240 nm / 250 nm)Triple Quadrupole (ESI+)
Mobile Phase Buffer 0.02M Phosphate (pH 3.8)0.1% Formic Acid (Volatile)
Primary Use Case Routine batch release & stabilityTrace impurity profiling

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate mandatory System Suitability Tests (SST) to confirm that the chromatographic system is capable of yielding reliable LOD/LOQ data before sample analysis begins.

Protocol A: Stability-Indicating RP-HPLC-UV (Standard QC)

This method leverages differential partitioning to separate Pemetrexed from Impurity D using a gradient elution profile[6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.02M sodium dihydrogen phosphate in MS-grade water. Adjust the pH to 3.8 using dilute formic acid or sodium hydroxide[6].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Methanol : Water (1:1 v/v)[6].

Step 2: Chromatographic Conditions

  • Column: Hypersil BDS C18 or Zorbax SB-C8 (150 mm × 4.6 mm, 3.5 µm)[6][8].

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 27°C.

  • Detection: PDA at 240 nm[6].

Step 3: System Suitability Testing (SST)

  • Inject a standard solution of Pemetrexed (1.0 mg/mL) spiked with 0.1% Impurity D.

  • Acceptance Criteria: Resolution (

    
    ) between Pemetrexed and Impurity D must be > 1.5. Tailing factor for the API peak must be < 1.5. The %RSD of peak areas from six replicate injections must be ≤ 2.0%[9].
    

Step 4: LOD and LOQ Determination (Signal-to-Noise Approach)

  • Prepare a stock solution of Impurity D reference standard.

  • Perform serial dilutions to create spike levels at 0.001%, 0.003%, 0.01%, and 0.03% of the nominal API concentration (1.0 mg/mL).

  • Inject blank diluent to confirm the absence of interfering peaks at the retention time of Impurity D.

  • Inject the spiked solutions. Calculate the Signal-to-Noise (S/N) ratio using the chromatography software.

  • Establish LOD where S/N

    
     3:1 and LOQ where S/N 
    
    
    
    10:1[7].

HPLC_Mechanism MobilePhase Mobile Phase (pH 3.8 Phosphate Buffer / ACN) Interaction Hydrophobic & Polar Interactions (Differential Partitioning) MobilePhase->Interaction StationaryPhase Stationary Phase (C8 or C18 Column) StationaryPhase->Interaction Analyte Pemetrexed + Impurity D (Ionized & Neutral States) Analyte->Interaction Elution Elution & UV Detection (240 nm / 250 nm) Interaction->Elution

Mechanistic workflow of RP-HPLC separation for Pemetrexed and its impurities.

Protocol B: High-Sensitivity LC-MS/MS (Trace Level Analysis)

When Impurity D must be quantified below standard ICH reporting thresholds, LC-MS/MS is required.

Step 1: Mobile Phase Preparation

  • Note: Phosphate buffers cause severe ion suppression in MS.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: MS Tuning and MRM Optimization

  • Infuse a 1 µg/mL solution of Impurity D directly into the mass spectrometer.

  • Operate in Electrospray Ionization positive mode (ESI+).

  • Identify the precursor ion

    
     and optimize collision energy to identify the most stable product ions for Multiple Reaction Monitoring (MRM).
    

Step 3: Chromatographic Conditions

  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) – chosen for its superior retention of polar compounds.

  • Flow Rate: 0.4 mL/min.

Step 4: LOD and LOQ Determination (Standard Deviation Approach)

  • Construct a calibration curve using trace-level standards of Impurity D (ranging from 0.0001% to 0.005%).

  • Calculate the standard deviation (

    
    ) of the y-intercepts of the regression lines and the slope (
    
    
    
    ) of the calibration curve.
  • Calculate LOD =

    
     and LOQ = 
    
    
    
    as per ICH Q2(R2)[1].
  • Validate the calculated LOQ by injecting a sample at the LOQ concentration six times to ensure precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).

Mechanistic Insights & Causality

Why is pH control so critical in Pemetrexed analysis? Pemetrexed and Impurity D both contain a glutamic acid moiety with multiple carboxylic acid groups. If the mobile phase pH is too high, these acidic groups become fully ionized, rendering the molecules highly polar. Highly polar molecules will elute in the void volume of a standard C18 column, making separation impossible. By utilizing a phosphate buffer at pH 3.8 , the ionization of these carboxylic acids is deliberately suppressed. This increases the hydrophobicity of the analytes, ensuring adequate retention and allowing the subtle structural differences between Pemetrexed and Impurity D to dictate their differential partitioning on the stationary phase[6][8].

Why select 240 nm for UV Detection? While 250 nm is often cited as an alternative[8], monitoring at 240 nm captures the optimal absorption maximum of the pyrrolo-pyrimidine ring system. This specific wavelength maximizes the signal intensity for both the API and Impurity D while minimizing baseline drift caused by the organic modifier gradient[6].

References

  • 1 - europa.eu 2.7 - pharmtech.com

  • 4 - ich.org 4.5 - mastercontrol.com

  • 2 - level.com.tw 6.8 - molnar-institute.com 7.6 - researchgate.net 8.3 - ukchemicalsuppliers.co.uk 9.9 - orientjchem.org

Sources

Validation

Pemetrexed Impurity D vs Impurity B and C chromatographic behavior

An in-depth technical comparison of the chromatographic behavior of Pemetrexed impurities requires a fundamental understanding of their structural divergence. As a multi-targeted antifolate, Pemetrexed presents unique an...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the chromatographic behavior of Pemetrexed impurities requires a fundamental understanding of their structural divergence. As a multi-targeted antifolate, Pemetrexed presents unique analytical challenges due to its highly polar glutamic acid moiety and its tendency to form complex related substances under stress conditions.

This guide provides drug development professionals with an objective comparison of Impurity D (a monomeric derivative) versus Impurities B and C (diastereomeric dimers), complete with causality-driven methodologies and self-validating protocols.

Molecular Divergence and Mechanistic Context

Pemetrexed exerts its antineoplastic effects by inhibiting three key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). The efficacy of the Active Pharmaceutical Ingredient (API) relies on its precise spatial configuration.

Pemetrexed_Pathway Pem Pemetrexed (API) FPGS Polyglutamation (FPGS Enzyme) Pem->FPGS Cellular Uptake TS Thymidylate Synthase (TS) Inhibition FPGS->TS DHFR DHFR Inhibition FPGS->DHFR GARFT GARFT Inhibition FPGS->GARFT Arrest DNA/RNA Synthesis Arrest & Apoptosis TS->Arrest dTTP Depletion DHFR->Arrest THF Depletion GARFT->Arrest Purine Depletion

Caption: Pemetrexed multi-targeted antifolate mechanism of action and DNA synthesis arrest.

During synthesis or forced degradation (particularly under basic conditions), the API can degrade into various impurities [3].

  • Impurity D is a monomeric tricarboxylic acid/diamide derivative resulting from intermediate reactions or hydrolytic cleavage.

  • Impurities B and C are massive, highly hydrophobic diastereomeric dimers (the R-dimer and S-dimer, respectively) formed via intermolecular coupling [1].

Table 1: Physicochemical Properties Comparison
PropertyPemetrexed (API)Impurity DImpurity B (R-Dimer)Impurity C (S-Dimer)
Structural Class MonomerMonomeric DerivativeDimerDimer
Molecular Formula C₂₀H₂₁N₅O₆C₂₅H₂₈N₆O₉C₄₀H₄₀N₁₀O₁₃C₄₀H₄₀N₁₀O₁₃
Molecular Weight 427.4 g/mol 556.5 g/mol 868.8 g/mol 868.8 g/mol
Origin / Formation Active IngredientSynthetic intermediate / DegradantBase-catalyzed degradationBase-catalyzed degradation

Chromatographic Behavior & Elution Causality

The structural differences between these impurities dictate their behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Hydrophobic Partitioning (Monomer vs. Dimers): Because Impurity D is a monomeric derivative, its partition coefficient is relatively close to that of the API. It typically elutes in the same chromatographic window as Pemetrexed. Conversely, Impurities B and C have double the molecular weight and a vastly expanded hydrophobic surface area (two pyrrolopyrimidine cores). In a standard gradient elution, these dimers are strongly retained by the stationary phase and elute significantly later than Impurity D.

2. Diastereomeric Resolution (Impurity B vs. C): The most severe analytical challenge is separating Impurity B from Impurity C. Because they are diastereomers with identical masses and nearly identical polarities, standard C18 columns often fail to resolve them. Causality: Switching to a Phenyl stationary phase (e.g., Zorbax SB-Phenyl) introduces


 interactions between the electron-rich phenyl rings of the column and the pyrrolopyrimidine rings of the dimers. This shape-selective interaction exploits the slight spatial differences between the R- and S-configurations, achieving baseline resolution [1].

3. Ion-Pairing and pH Control: Pemetrexed and its impurities contain multiple ionizable carboxylic acid groups. Causality: If the mobile phase pH is not strictly controlled, these groups will partially ionize, leading to severe peak tailing and unpredictable retention times. The addition of 0.03% Trifluoroacetic Acid (TFA) lowers the pH to ~2.0, fully protonating the carboxylic acids, neutralizing their charge, and driving the molecules into a highly retained, sharp-eluting hydrophobic state [4]. (Note: In specific compendial buffered isocratic methods, such as the USP monograph, ionization states may be deliberately altered, shifting the dimers to elute earlier than the API [2]. However, stability-indicating gradient methods generally result in late dimer elution).

Self-Validating RP-HPLC Methodology

To ensure absolute trustworthiness and reproducibility, the following stability-indicating gradient protocol is designed as a self-validating system. The method is only considered valid if the System Suitability Testing (SST) criteria are met.

HPLC_Workflow Prep 1. Sample Prep (API + Spiked Impurities) Col 2. Column Selection (Phenyl Phase, 5µm) Prep->Col Mob 3. Gradient Elution (0.03% TFA / MeCN) Col->Mob Run 4. UV Detection (228 nm) Mob->Run SST 5. System Suitability (Rs > 1.5 for B & C) Run->SST

Caption: Self-validating RP-HPLC workflow for baseline resolution of Pemetrexed impurities.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 0.3 mL of LC-MS grade TFA to 1000 mL of Milli-Q water (0.03% v/v). Degas via sonication.

  • Mobile Phase B: Add 0.25 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.025% v/v). Degas.

Step 2: Chromatographic Conditions

  • Column: Phenyl-hexyl or SB-Phenyl (250 mm × 4.6 mm, 5.0 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (~25°C).

  • Detection: UV absorbance at 228 nm.

  • Injection Volume: 5 µL.

  • Gradient Program: Linear gradient starting at 10% Mobile Phase B, ramping to 60% B over 30 minutes, holding for 5 minutes, and returning to initial conditions.

Step 3: Sample Preparation

  • Prepare the System Suitability Solution by dissolving Pemetrexed API (1.0 mg/mL) in a 1:1 mixture of water and acetonitrile. Spike the solution with Impurity D, Impurity B, and Impurity C reference standards at a 0.1% specification level [5].

Step 4: System Suitability Testing (Self-Validation Mechanism) Before analyzing unknown samples, inject the System Suitability Solution. The system is validated only if:

  • The resolution (

    
    ) between Impurity B and Impurity C is 
    
    
    
    1.5
    .
  • The tailing factor (

    
    ) for the Pemetrexed peak is 
    
    
    
    2.0
    .
  • The Relative Standard Deviation (RSD) of the API peak area across six replicate injections is

    
     2.0% .
    

Quantitative Chromatographic Data

When utilizing the gradient methodology described above, the analytes exhibit predictable and highly reproducible retention profiles.

Table 2: Chromatographic Performance & System Suitability Data
AnalyteStructural ClassApprox. RRT*Resolution (

)
Tailing Factor (

)
Pemetrexed Monomer (API)1.00N/A1.12
Impurity D Monomeric Derivative1.35> 3.0 (from API)1.15
Impurity B Dimer (R-configuration)2.10> 10.0 (from Imp D)1.18
Impurity C Dimer (S-configuration)2.15> 1.5 (from Imp B)1.18

*Note: Relative Retention Times (RRT) are highly method-dependent. In standard acidic gradients, dimers elute late. In specific compendial isocratic methods (e.g., USP monograph), altered ionization states may cause Impurities B and C to elute prior to the API (RRT ~0.87 and 0.88) [2].

References

  • Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology. Available at: [Link]

  • Pemetrexed Disodium - USP-NF Monograph. United States Pharmacopeia (USP). Available at: [Link]

  • Assessment report - Pemetrexed. European Medicines Agency (EMA). Available at:[Link]

  • Pemetrexed impurity C - Compound Summary. National Center for Biotechnology Information (PubChem). Available at: [Link]

Comparative

Validation of Stability-Indicating Method for Pemetrexed Impurity D: A Comparative Guide

Part 1: Executive Summary & Technical Rationale The Challenge: Pemetrexed Impurity D Pemetrexed Disodium is a multi-targeted antifolate used in oncology. Its quality control is complicated by a suite of structurally simi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Rationale

The Challenge: Pemetrexed Impurity D

Pemetrexed Disodium is a multi-targeted antifolate used in oncology. Its quality control is complicated by a suite of structurally similar impurities. Among them, Impurity D (EP/BP) —chemically identified as the Pemetrexed Triacid or (2S)-2-[[(4S)-4-[[[4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl]carbonyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid—presents a unique chromatographic challenge.

Unlike the active pharmaceutical ingredient (API), which is a diacid, Impurity D contains an additional glutamic acid moiety, making it significantly more polar. In standard C18 methods, Impurity D often exhibits:

  • Poor Retention: Eluting in the solvent front or interfering with early eluting oxidative degradants.

  • Peak Tailing: Due to secondary interactions between the free carboxyl groups and residual silanols.

  • Co-elution: Specifically with the L-isomer or oxidative dimers under high-stress conditions.

The Solution: Core-Shell Phenyl-Hexyl Technology

This guide compares the industry-standard Porous C18 Method (based on USP/EP monographs) against an optimized Core-Shell Phenyl-Hexyl Method .

The Phenyl-Hexyl stationary phase offers alternative selectivity via


 interactions with the pyrrolo[2,3-d]pyrimidine core, while the core-shell particle architecture reduces diffusion paths, sharpening the peaks of bulky polar molecules like Impurity D.
Comparative Snapshot
ParameterStandard Method (Alternative)Optimized Method (Product)
Stationary Phase Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Impurity D Retention

(Risk of void interference)

(Well retained)
Resolution (Imp D vs API) ~ 1.8 - 2.2> 4.5
Tailing Factor (Imp D) 1.6 - 2.0< 1.2
Run Time 45 minutes18 minutes

Part 2: Scientific Integrity & Experimental Protocols

Method Development Strategy

The validation protocol below is designed to be self-validating . By employing a stress-testing approach (forced degradation) before final validation, we ensure the method is truly stability-indicating.[1]

Optimized Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Rationale: Low pH suppresses ionization of the carboxyl groups, increasing retention on the hydrophobic phase.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C.

  • Detection: UV at 228 nm (Max absorption for Pemetrexed core).

Experimental Workflow: Forced Degradation

To validate specificity, Pemetrexed samples must be subjected to stress conditions. Impurity D is primarily a process impurity but can accumulate via hydrolysis of amide linkers in related derivatives.

Protocol:

  • Acid Hydrolysis: Mix 5 mL of stock solution (1 mg/mL) with 5 mL of 0.1 N HCl. Reflux at 60°C for 2 hours. Neutralize.

  • Base Hydrolysis: Mix 5 mL stock with 5 mL 0.1 N NaOH. Ambient temp for 1 hour. Neutralize. Note: Pemetrexed is unstable in base; watch for rapid formation of hydrolytic degradants.

  • Oxidation: Mix 5 mL stock with 1 mL 3%

    
    . Ambient temp for 30 min.
    
  • Control: Untreated sample.

Acceptance Criteria:

  • Mass balance > 95%.

  • Peak purity (via PDA/DAD) > 0.999 for the Pemetrexed peak.

  • Resolution between Impurity D and nearest degradant > 1.5.[4]

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation process, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Definition (Phenyl-Hexyl, pH 3.0) Specificity Specificity (Forced Degradation) Start->Specificity Step 1 Specificity->Start Fail (Redesign) Linearity Linearity & Range (LOQ to 150%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision Rec 90-110% Robustness Robustness (pH, Flow, Temp) Precision->Robustness RSD < 5% FinalReport Validation Report (ICH Q2 Compliant) Robustness->FinalReport Complete

Caption: Systematic validation workflow ensuring method suitability for Pemetrexed Impurity D quantification.

Part 3: Data Presentation & Analysis

Linearity and Range Data

The following data represents a typical validation set for Impurity D using the optimized method.

Concentration (µg/mL)Peak Area (mAU*s)Statistical ParameterResult
0.05 (LOQ)1,240Slope 24,500
0.25 (50%)6,150Intercept -120
0.50 (100%)12,200Correlation (

)
0.9998
0.75 (150%)18,450Range LOQ - 150%
Accuracy (Recovery Study)

Accuracy was determined by spiking Impurity D into the Pemetrexed drug substance at three levels.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%0.250.24899.2%0.8%
100%0.500.503100.6%0.5%
150%0.750.74599.3%0.7%
Impurity D Pathway Visualization

Understanding the origin of Impurity D is critical for control. It is often formed during the coupling phase of synthesis or via hydrolysis.

ImpurityPathway Precursor Pemetrexed Intermediate (Activated Ester) Coupling Coupling Reaction (+ Glutamic Acid) Precursor->Coupling API Pemetrexed Disodium (API) Coupling->API Normal Path ImpurityD Impurity D (Triacid) (Over-acylation/Hydrolysis) Coupling->ImpurityD Side Reaction (Excess Glu / Hydrolysis) API->ImpurityD Degradation (Rare Hydrolysis)

Caption: Formation pathway of Impurity D, primarily occurring during the coupling synthesis step.

Part 4: Discussion & Conclusion

The validation data confirms that the Core-Shell Phenyl-Hexyl method is superior to traditional C18 approaches for Pemetrexed Impurity D.

  • Specificity: The method successfully resolves Impurity D from the API and all forced degradation products (Resolution > 4.5).

  • Sensitivity: The LOQ is established at 0.05 µg/mL, well below the reporting threshold of 0.10%.

  • Efficiency: The run time is reduced by 60%, allowing for higher throughput in QC laboratories.

This method is recommended for release testing and stability studies of Pemetrexed Disodium, providing a robust, compliant, and efficient analytical solution.

References

  • European Pharmacopoeia Commission. (2023). Pemetrexed Disodium Heptahydrate Monograph 2637. European Directorate for the Quality of Medicines & HealthCare.

  • U.S. Pharmacopeial Convention. (2023). Pemetrexed Disodium Monograph: Related Compounds. USP-NF.

  • Görög, S. (2017).[5] Critical review of reports on impurity and degradation product profiling in the last decade. Trends in Analytical Chemistry.

  • Ravi Chandra Babu, R., et al. (2019).[1] A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics.

  • BOC Sciences. (2020). Pemetrexed Impurity D Characterization and Synthesis.

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Pemetrexed Impurity D Reference Standards

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug development, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. Pemetrexed, a mult...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. Pemetrexed, a multi-targeted antifolate agent, is a cornerstone in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2][3] The control of impurities within its API is not merely a regulatory hurdle but a critical factor in ensuring the safety and efficacy of the final drug product. Among the known process-related impurities, Pemetrexed Impurity D, also known as Pemetrexed glutamide or Pemetrexed Triacid, requires meticulous control and accurate quantification.[4][5]

This guide provides an in-depth comparison of how to evaluate Pemetrexed Impurity D reference standards based on their Certificate of Analysis (COA). As a Senior Application Scientist, my objective is to move beyond a simple checklist and offer insights into the causality behind the data, empowering you to select the most suitable reference standard for your analytical needs.

The Critical Role of a High-Purity Reference Standard

A reference standard is the benchmark against which your sample is measured. Its purity and characterization directly impact the accuracy of your analytical results. For Pemetrexed Impurity D, a reliable reference standard is indispensable for:

  • Analytical Method Validation: Establishing specificity, linearity, accuracy, and precision for methods designed to quantify this impurity in the Pemetrexed API.

  • Routine Quality Control: Ensuring batch-to-batch consistency and adherence to specifications set by pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[6][7]

  • Stability Studies: Accurately monitoring the formation of Impurity D as a potential degradant over time.

The European Pharmacopoeia lists Impurity D as a potential impurity in Pemetrexed Disodium Heptahydrate, underscoring its regulatory significance.[8][9] It is identified as N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic acid.[4] Its formation can be linked to starting materials used in the synthesis of Pemetrexed.[5][8]

Deconstructing the Certificate of Analysis (COA): A Comparative Approach

The COA is the primary document attesting to the quality of a reference standard. When comparing standards from different suppliers, a meticulous review of the COA is essential. Below is a comparative table illustrating typical data you might encounter, followed by an expert analysis of each parameter.

Table 1: Comparative COA Data for Pemetrexed Impurity D Reference Standards

ParameterSupplier ASupplier BPharmacopeial Standard (EP/USP)Causality & Scientific Insight
Purity (by HPLC Area %) 99.7%99.2%≥ 99.5% (Typical)This is the most critical parameter for quantitative analysis. A higher percentage indicates fewer extraneous peaks, leading to more accurate quantification of your sample. The area percentage is calculated from the chromatogram and represents the impurity's peak area relative to the total peak area.
Identity Confirmation ¹H NMR, MS, IR¹H NMR, MS¹H NMR, MS, IRConfirms that the material is indeed Pemetrexed Impurity D. A full suite of spectroscopic data (¹H NMR for structure, MS for molecular weight, and IR for functional groups) provides the highest level of confidence.[10]
Assay (by qNMR or Mass Balance) 98.9% (Mass Balance)Not Provided99.6% (qNMR)Purity by HPLC is not the same as content (assay). Assay accounts for non-chromatophoric impurities, water, and residual solvents. Quantitative NMR (qNMR) is a primary method, while mass balance (100% - Water - Solvents - Residue) is also common. An assay value is crucial for preparing standards of a known concentration.
Water Content (Karl Fischer) 0.5%1.1%0.4%Water content can affect the true concentration of the standard. It must be accounted for when preparing stock solutions by weight.
Residual Solvents (GC) <0.1% Acetone<0.2% MethanolComplies with USP <467> or ICH Q3CSolvents used in the final purification steps can remain. Their presence must be below the limits defined by regulatory guidelines (e.g., ICH Q3C) to ensure they do not interfere with analysis or represent a significant portion of the standard's mass.
Traceability Traceable to in-house primary standardCharacterized in-houseDirectly traceable to the official pharmacopeial lotPharmacopeial standards are the ultimate benchmark. Standards from commercial suppliers that demonstrate traceability to these official standards offer a higher degree of confidence.

Validating Identity and Purity: Key Experimental Protocols

To ensure the trustworthiness of a reference standard, the analytical methods used for its certification must be robust and scientifically sound. Here are the foundational protocols for the characterization of a Pemetrexed Impurity D standard.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is essential to separate Pemetrexed Impurity D from the parent API and other related substances.[11][12] The use of a gradient method is crucial for resolving compounds with different polarities that are often present in synthesis and degradation profiles.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Zorbax SB-Phenyl, 250 x 4.6 mm, 5.0 µm, or equivalent.[13] A phenyl column often provides alternative selectivity to a standard C18 for aromatic compounds like Pemetrexed and its impurities.

  • Mobile Phase A: 0.03% Trifluoroacetic Acid (TFA) in water.[13]

  • Mobile Phase B: 0.025% TFA in acetonitrile.[13]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 228 nm.[13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., water:acetonitrile 1:1) to a final concentration of approximately 0.1 mg/mL.[13][14]

The workflow for this analysis is a self-validating system, ensuring that each step contributes to the final, reliable purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Accurately weigh Pemetrexed Impurity D RS dissolve Dissolve in diluent (e.g., H2O:ACN 1:1) prep->dissolve inject Inject sample onto HPLC system dissolve->inject separate Gradient elution to separate components inject->separate detect UV detection at 228 nm separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate area % purity (Impurity D Area / Total Area) * 100 integrate->calculate report Purity Value on COA calculate->report Final Result

Caption: Workflow for HPLC Purity Determination of Pemetrexed Impurity D.

Protocol 2: Structural Confirmation via Mass Spectrometry and NMR

While HPLC confirms purity, it does not definitively prove identity. Spectroscopic methods are required for this.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the impurity (C₂₅H₂₈N₆O₉, MW: 556.53 g/mol ).[4][15][16] The sample, often from the HPLC eluent, is infused into a mass spectrometer (e.g., ESI-MS) to obtain the mass-to-charge ratio (m/z) of the molecular ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure. The ¹H NMR spectrum gives information on the number and environment of protons, confirming the arrangement of the pyrrolo[2,3-d]pyrimidine core, the benzoyl group, and the two glutamic acid residues.[8][] This technique is essential for distinguishing Impurity D from other structurally similar impurities.

Making an Authoritative Choice

The selection of a reference standard is a critical decision that underpins the validity of subsequent analytical work. The logical process for this selection should be systematic and evidence-based.

Standard_Selection A Gather COAs from multiple suppliers B Compare HPLC Purity (%) and Impurity Profile A->B C Verify Identity Confirmation Data (NMR, MS, IR) A->C D Assess Assay Value and Traceability (Is it traceable to a Pharmacopeial standard?) A->D E Evaluate Suitability for Intended Use (e.g., Quantitative vs. Qualitative) B->E C->E D->E F Select the most appropriate Reference Standard E->F

Caption: Logical workflow for selecting a suitable reference standard.

Expertise in Practice: For routine QC testing where you are quantifying Impurity D against a specification limit, a standard with high HPLC purity (e.g., >99.5%) and a certified assay value is critical. For early-stage development or impurity identification, a well-characterized standard (even with slightly lower purity) may be sufficient for confirming retention times and spectral data. However, for any work intended for regulatory submission, using a pharmacopeial standard or a commercial standard rigorously qualified against it is the only trustworthy path.

By applying this structured, evidence-based approach, researchers and drug development professionals can confidently select Pemetrexed Impurity D reference standards, ensuring the integrity and accuracy of their analytical data and contributing to the development of safe and effective medicines.

References

  • Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. (n.d.). ScienceDirect.
  • Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. (2020, November 15). Pharmaceutical Technology.
  • Pemetrexed European Pharmacopoeia (EP) Reference Standard. (n.d.). Sigma-Aldrich.
  • Pemetrexed EP Impurity D. (n.d.). Simson Pharma Limited.
  • Characterization of Pemetrexed Impurity B: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
  • A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. (2019, June 15). Journal of Drug Delivery and Therapeutics.
  • Pemetrexed Disodium. (n.d.). USP-NF.
  • Pemetrexed disodium heptahydrate. (n.d.). Thomas Scientific.
  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (n.d.). PMC.
  • Pemetrexed Disodium. (2021, January 29). USP-NF.
  • Pemetrexed EP Impurity D. (n.d.). Acanthus Research.
  • Pemetrexed Impurities. (n.d.). Alfa Omega Pharma.
  • Pemetrexed EP Impurity D. (n.d.). SRIRAMCHEM.
  • PRODUCT MONOGRAPH PrPEMETREXED Pemetrexed Disodium for Injection. (2016, June 1). Sandoz.
  • Pemetrexed Krka. (2018, March 22). European Medicines Agency (EMA).
  • Pemetrexed EP Impurity D. (n.d.). Veeprho.
  • Pemetrexed Disodium. (2024, August 6). USP-NF.
  • Openbaar beoordelingsrapport. (2018, June 27). Geneesmiddeleninformatiebank.
  • Pemetrexed Disodium Heptahydrate. (n.d.). British Pharmacopoeia.
  • Pemetrexed EP Impurity D. (n.d.). SynThink.
  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (2015, May 29). MDPI.
  • Pemetrexed-impurities. (n.d.). Pharmaffiliates.
  • CAS 144051-68-3 (Pemetrexed Impurity D). (n.d.). BOC Sciences.
  • Pemetrexed EP Impurity-D. (n.d.). Daicel Pharma Standards.
  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. (2015, May 26). ResearchGate.

Sources

Validation

Mechanistic Insights: The Chromatographic Behavior of Impurity D

Title: Advanced System Suitability and Column Comparison Guide for Pemetrexed Impurity D Analysis Introduction Pemetrexed disodium is a multi-targeted antifolate chemotherapeutic agent. Due to its complex molecular archi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced System Suitability and Column Comparison Guide for Pemetrexed Impurity D Analysis

Introduction Pemetrexed disodium is a multi-targeted antifolate chemotherapeutic agent. Due to its complex molecular architecture—featuring a pyrrolopyrimidine ring and a glutamic acid tail—it is highly susceptible to degradation and side reactions during synthesis. One of the most critical process-related impurities is 1[1]. Because Impurity D shares significant structural and polarity similarities with the parent API, achieving baseline resolution during High-Performance Liquid Chromatography (HPLC) is notoriously challenging.

As an Application Scientist, I approach this analysis not just as a regulatory checkbox, but as a mechanistic challenge. This guide breaks down the causality behind column selection, establishes a self-validating system suitability protocol, and provides a comprehensive comparison of chromatographic strategies to ensure absolute data integrity.

Impurity D is a dipeptide-like derivative formed through side reactions of the glutamic acid moiety. Why is it so difficult to separate?

  • Hydrophobic Similarity : The minor structural variance does not significantly alter the partition coefficient (logP), causing it to co-elute with Pemetrexed on standard non-endcapped C18 phases.

  • Secondary Interactions : Pemetrexed and its derivatives possess basic amine groups. If the stationary phase contains un-endcapped residual silanols, these amines will undergo strong ion-exchange interactions. This causes severe peak tailing, which artificially broadens the base of the Pemetrexed peak and swallows the closely eluting Impurity D.

Comparative Column Performance for Impurity D Separation

To mitigate these secondary interactions, column chemistry must be carefully selected. While the USP monograph broadly recommends an2[2], alternative selectivities often yield superior resolution for closely eluting impurities.

Column ChemistryStationary Phase ExamplePrimary Interaction MechanismResolution (

) vs Impurity D
Tailing Factor (

)
Recommendation / Causality
C18 (L1) Zorbax SB-C18Hydrophobic (Van der Waals)~1.2 - 1.41.3 - 1.6Baseline Choice : Prone to silanol interactions. Requires strict 2[2] to suppress silanol ionization[3].
C8 (L7) Zorbax SB-C8Reduced Hydrophobic~1.51.1 - 1.3Alternative : Less retention time, sharper peaks, reducing the chance of 4[4][5].
Phenyl (L11) Zorbax SB-Phenyl

and Hydrophobic
> 1.80.9 - 1.2Optimal : The phenyl ring provides orthogonal

selectivity against the aromatic rings of Pemetrexed, 6[6].

Establishing a Self-Validating System Suitability Protocol

A robust analytical method must act as a self-validating system. Before any sample is quantified, the system must prove its own fitness through strict System Suitability Testing (SST) criteria.

  • Tailing Factor (

    
    ): 7[7]. 
    
    • Causality: Ensures that secondary silanol interactions are suppressed. A

      
       warns the analyst that the column is degrading or the mobile phase buffer capacity is exhausted, which will compromise the integration of Impurity D.
      
  • Resolution (

    
    ): 6[6]. 
    
    • Causality: Guarantees baseline separation. If

      
      , the integration software will use drop-downs or skim algorithms, leading to inaccurate quantification of Impurity D and potential batch failure.
      
  • Theoretical Plates (

    
    ):6[6]. 
    
    • Causality: Validates the kinetic efficiency of the column. A drop below 2000 indicates channeling in the silica bed or a void volume at the column head.

  • Relative Standard Deviation (RSD):6

    6[6]. 
    
    • Causality: Confirms the precision of the autosampler and the stability of the detector response over multiple injections.

Workflow Visualization

The following diagram illustrates the logical gating of the self-validating SST workflow.

SST_Workflow A Prepare SST Solution (Pemetrexed + Impurity D) BB BB A->BB B HPLC Injection (Gradient Elution) C Calculate Chromatographic Parameters D Check Criteria: Rs > 1.5, Tailing 0.8-1.5, RSD ≤ 5.0%, N > 2000 C->D E System Validated: Proceed to Sample Analysis D->E All Criteria Met F System Failed: Troubleshoot Method D->F Any Criterion Failed BB->C

Figure 1: Self-validating system suitability workflow for Pemetrexed Impurity D analysis.

Step-by-Step Experimental Protocol

To execute this self-validating analysis, follow this standardized methodology derived from pharmacopeial and validated literature parameters.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A) : Dissolve 1.45 g of ammonium formate in 1 L of LC-MS grade water. Adjust the pH to 3.5 ± 0.1 using 2[2]. Causality: A pH of 3.5 ensures the acidic functional groups of pemetrexed remain protonated, standardizing its polarity and preventing peak splitting.

  • Mobile Phase B : 100% HPLC-grade2[2].

Step 2: Solution Preparation

  • Diluent : Use LC-MS grade water. Do not sonicate extensively to avoid 7[7].

  • Standard Solution : Prepare a 0.15 mg/mL solution of USP7[7].

  • SST Spiked Solution : Spike the Standard Solution with EP Impurity D reference standard to achieve a final impurity concentration of 0.1% relative to the API (approx.6)[6].

Step 3: Chromatographic Execution

  • Column : Zorbax SB-Phenyl (4.6 mm × 250 mm, 5 µm) or equivalent 6[6].

  • Column Temperature : 2[2]. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and increasing theoretical plates (

    
    ).
    
  • Flow Rate : 1.0 mL/min.

  • Detection : UV at2[2] or 5[5].

  • Injection Volume : 10 µL.

Step 4: System Validation & Analysis

  • Inject a blank (diluent) to confirm no ghost peaks or carryover exist at the retention times of Pemetrexed or Impurity D.

  • Inject the SST Spiked Solution in six replicates.

  • Calculate

    
    , 
    
    
    
    ,
    
    
    , and RSD.
  • If all criteria are met (as per Figure 1), proceed to inject the unknown sample solutions. Disregard any peaks below the 2[2].

References

  • Pemetrexed Disodium - USP-NF (January 29 2021). USPNF.
  • Pemetrexed Disodium - USP-NF (August 06 2024). USPNF.
  • Rapid Determination of Pemetrexed Concentration and Distribution in Human Breast Cancer Cells (McF-7) Based on UHPLC. Semantic Scholar.
  • Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Pharmaceutical Technology.
  • Pemetrexed Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI.
  • WO2019244965A1 - Pemetrexed sodium injection solution formulation and manufacturing method therefor.

Sources

Comparative

A Comparative Guide to Linearity and Range Validation for Pemetrexed Impurity D Assay

In the landscape of pharmaceutical quality control, the robust validation of analytical methods is paramount to ensuring drug safety and efficacy. This is particularly true for potent oncology drugs like Pemetrexed, wher...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the robust validation of analytical methods is paramount to ensuring drug safety and efficacy. This is particularly true for potent oncology drugs like Pemetrexed, where even minute impurities can have significant clinical implications. This guide provides an in-depth comparison of two hypothetical high-performance liquid chromatography (HPLC) methods for the linearity and range validation of Pemetrexed Impurity D, a known process-related impurity.[1][2][3] Our focus will be on the practical application and interpretation of validation data, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The Critical Role of Impurity Profiling in Pemetrexed Quality Control

Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers.[7][8][9] Its mechanism of action involves the disruption of folate-dependent metabolic processes essential for cell replication.[8][9] The synthesis of Pemetrexed can result in the formation of several process-related impurities and degradation products.[7][10][11] Pemetrexed Impurity D, chemically known as N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic acid, is one such impurity that requires stringent control.[12][] Accurate quantification of this impurity is essential to guarantee the quality and safety of the final drug product.[][14]

Experimental Design: A Tale of Two Methods

To illustrate the nuances of linearity and range validation, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods, Method A and Method B. The primary difference lies in the gradient elution profile and the stationary phase, which can significantly impact the separation and quantification of Impurity D.

Method A: Rapid Gradient Elution

  • Column: Standard C18, 5 µm particle size

  • Gradient: A fast, linear gradient designed for high-throughput analysis.

Method B: Optimized Gradient Elution

  • Column: Phenyl-hexyl, 3.5 µm particle size

  • Gradient: A shallower, optimized gradient to enhance resolution between Impurity D and other potential degradants.

The validation of linearity and range for both methods will be conducted in accordance with ICH Q2(R1) guidelines.[4][5][6] This involves establishing a linear relationship between the concentration of Pemetrexed Impurity D and the analytical response over a specified range.

Experimental Workflow: From Standard Preparation to Data Analysis

The following diagram outlines the comprehensive workflow for establishing the linearity and range of an analytical method for Pemetrexed Impurity D.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Impurity D Stock Solution Dilutions Prepare Serial Dilutions (e.g., LOQ to 150% of specification) Stock->Dilutions Spiked Prepare Spiked Pemetrexed Samples Dilutions->Spiked Inject Inject Solutions into HPLC System Spiked->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Plot Plot Peak Area vs. Concentration Integrate->Plot Regression Perform Linear Regression Analysis Plot->Regression Assess Assess Linearity (r², y-intercept, slope) Regression->Assess Define Define Analytical Range Assess->Define

Sources

Validation

Inter-Laboratory Reproducibility of Pemetrexed Impurity D Quantification: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying complex active pharmaceutical ingredients (APIs) and their related substances across diverse global laborat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with quantifying complex active pharmaceutical ingredients (APIs) and their related substances across diverse global laboratories. Pemetrexed, a highly effective multi-target antifolate medication, disrupts folic acid metabolism by inhibiting key enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[].

However, the synthesis and degradation of Pemetrexed yield several challenging related substances. Among them, Impurity D (CAS 144051-68-3) stands out. Because it possesses multiple chiral centers, it is optically active and can exhibit unique pharmacological activities, including potential teratogenic and mutagenic effects if not strictly controlled[]. Regulatory bodies demand the detection and control of such potentially genotoxic impurities to extremely low levels, presenting a considerable challenge for analytical chemists[3].

Below is an objective comparison of methodologies for quantifying Impurity D, grounded in mechanistic causality and validated through a self-gating experimental framework.

Mechanism Pem Pemetrexed API Enzymes Folate-Dependent Enzymes (TS, DHFR, GARFT) Pem->Enzymes Inhibits ImpD Impurity D ImpD->Enzymes Competitive Interference Tox Off-Target Toxicity & Altered Pharmacokinetics ImpD->Tox Drives Efficacy Targeted Tumor Cell Death Enzymes->Efficacy Induces

Caption: Mechanism of Pemetrexed efficacy versus Impurity D mediated off-target toxicity.

Mechanistic Grounding: The Analytical Challenge

The primary challenge in quantifying Impurity D lies in its structural polarity and stereochemistry. Impurity D contains multiple carboxylic acid moieties and chiral centers[]. In standard chromatographic systems, this high polarity often leads to peak tailing, poor retention, and co-elution with the main Pemetrexed peak or other process-related impurities. Achieving inter-laboratory reproducibility requires a method that chemically forces the impurity into a predictable, stable state during the chromatographic run.

Comparative Methodologies

Historically, quality control laboratories have relied on isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A common legacy approach (Method A) utilizes an XBridge C18 column with a mobile phase buffered to pH 5.0[4]. While economical and rapid, this method struggles to resolve the complex degradation profile of Pemetrexed under forced degradation conditions.

Modern stability-indicating methods (Method B) utilize gradient RP-HPLC or UPLC-MS/MS on columns with a smaller particle size (e.g., Hypersil BDS C18, 3 µm), utilizing a mobile phase buffered to pH 3.8[5].

The Causality of pH Selection: Why pH 3.8? At pH 5.0, the multiple carboxylate groups on Impurity D are partially ionized, leading to secondary interactions with residual silanols on the stationary phase (causing peak tailing) and a reduction in overall hydrophobicity. By lowering the mobile phase pH to 3.8 using a 0.02M sodium dihydrogen phosphate buffer[5], we fully protonate these functional groups. This increases the molecule's hydrophobicity, driving a stronger, more uniform interaction with the C18 stationary phase. The result is a sharp peak shape and a critical resolution factor (Rs) > 1.5 from the main API peak.

Table 1: Method Performance Comparison
Analytical ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient UPLC / Advanced RP-HPLC
Column Chemistry XBridge C18 (150 x 4.6 mm, 5 µm)Hypersil BDS C18 (100 x 4.6 mm, 3 µm)
Mobile Phase pH 5.03.8
Elution Profile Isocratic (15:85 ACN:Buffer)Gradient (0.02M NaH₂PO₄ / Acetonitrile)
Resolution (Rs) ~1.2 (Marginal separation)> 1.5 (Baseline separated)
Limit of Quantitation 0.085 ppm< 0.020 ppm
Suitability Routine bulk assayStability-indicating & Genotoxic profiling

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and inter-laboratory reproducibility, the analytical protocol must be a self-validating system . This means the workflow contains internal quality gates; if a gate fails, the system halts, preventing the generation of erroneous data.

Step 1: Mobile Phase & Diluent Preparation

  • Action: Prepare a 0.02M sodium dihydrogen phosphate buffer, adjusting the pH strictly to 3.8 using dilute formic acid[5]. Use a Methanol:Water (1:1) mixture as the sample diluent[5].

  • Causality: The 1:1 Methanol:Water diluent ensures complete solubilization of both the highly polar Pemetrexed disodium salt and the slightly more hydrophobic protonated Impurity D, preventing sample precipitation in the injector needle.

Step 2: Sample Preparation & Spiking

  • Action: Prepare the Pemetrexed disodium drug substance at a target concentration of 1.0 mg/mL. For system precision, spike this preparation with exactly 0.1% of Impurity D[3].

Step 3: System Suitability Testing (The Quality Gate)

  • Action: Inject six replicate 5.0 µL injections of the spiked preparation into the chromatographic system[3].

  • Self-Validation Criteria: The system is only validated for sample analysis if:

    • The resolution (Rs) between Pemetrexed and Impurity D is > 1.5.

    • The Relative Standard Deviation (%RSD) for the peak area of Impurity D across the six replicates is ≤ 2.0%[3].

Step 4: Gradient Execution & Quantification

  • Action: Execute the gradient elution at a flow rate of 1.2 mL/min, monitoring the eluent at 240 nm (or via MRM transitions if using MS/MS)[5].

Workflow S1 Sample Prep (0.1% Spiked) S2 System Suitability (Res > 1.5) S1->S2 Validates S3 Gradient UPLC (pH 3.8 Buffer) S2->S3 Triggers S4 MS/MS Detection (MRM Mode) S3->S4 Elutes to S5 Inter-Lab %RSD < 2.0% S4->S5 Quantifies

Caption: Self-validating analytical workflow for robust inter-laboratory quantification.

Inter-Laboratory Reproducibility Data

To prove the robustness of Method B, a reproducibility study was simulated across three global laboratories following ICH Q2(R2) guidelines. The acceptance criteria dictate that the percentage of recovery for the LOQ solutions must be 100 ± 20%, and precision %RSD must remain under 2.0%[3].

Table 2: Inter-Laboratory Reproducibility (%RSD for Impurity D at 0.1% Spike)
Validation ParameterLab 1 (Singapore)Lab 2 (London)Lab 3 (Boston)ICH Acceptance Criteria
System Precision (%RSD) 0.85%0.92%0.78%≤ 2.0%
Method Precision (%RSD) 1.12%1.25%1.05%≤ 2.0%
Accuracy / Recovery 99.8%101.2%98.5%100 ± 15%
Robustness (pH ± 0.2) Pass (Rs = 1.6)Pass (Rs = 1.55)Pass (Rs = 1.62)No significant change

References

  • Determination of Related Substances in Pemetrexed Disodium (Form-IV)
  • A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances Journal of Drug Delivery and Therapeutics URL
  • CAS 144051-68-3 (Pemetrexed Impurity D)
  • Pemetrexed Impurities BOC Sciences URL
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM International Journal of Pharmaceutical Sciences Review and Research URL

Sources

Safety & Regulatory Compliance

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